6'-Hydroxydihydrocinchonidine
Description
urinary quinine metabolite; RN given refers to (8 alpha,9R)-isomer; structure in first source
Properties
IUPAC Name |
4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASAUPYEBCYZRS-BIPCEHGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975020 | |
| Record name | 10,11-Dihydrocinchonan-6',9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5962-19-6 | |
| Record name | (8α,9R)-10,11-Dihydrocinchonan-6′,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6'-Hydroxydihydrocinchonidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dihydrocinchonan-6',9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6'-Hydroxydihydrocinchonidine: A Technical Guide for Researchers
CAS Number: 5962-19-6
This technical guide provides an in-depth overview of 6'-Hydroxydihydrocinchonidine, a derivative of the cinchona alkaloid family. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, purification, and biological activities.
Core Properties and Data
This compound, a metabolite of quinine, possesses a unique set of physicochemical properties that are crucial for its handling, formulation, and biological interactions.
| Property | Value | Reference |
| CAS Number | 5962-19-6 | |
| Molecular Formula | C₁₉H₂₄N₂O₂ | [1] |
| Molecular Weight | 312.41 g/mol | [1] |
| Melting Point | 204 °C | [1] |
| Boiling Point (Predicted) | 516.5 ± 50.0 °C | [1] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.82 ± 0.40 | [1] |
| Solubility | Soluble in DMSO |
Synthesis and Purification: Experimental Protocols
Synthesis of this compound from Dihydrocinchonidine
This proposed synthesis involves the demethylation of a 6'-methoxylated precursor, a common strategy for obtaining hydroxylated cinchona alkaloids.
Materials:
-
Dihydrocinchonidine
-
A suitable demethylating agent (e.g., Boron tribromide (BBr₃), Pyridine hydrochloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP))
-
Quenching solution (e.g., Methanol, saturated aqueous sodium bicarbonate)
-
Reagents for work-up and extraction (e.g., Ethyl acetate, brine)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dihydrocinchonidine in the chosen anhydrous solvent.
-
Demethylation: Cool the solution to the appropriate temperature (e.g., -78 °C for BBr₃ in DCM). Slowly add the demethylating agent to the stirred solution. The reaction temperature and time will depend on the chosen reagent.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of the appropriate quenching solution at a low temperature.
-
Work-up: Allow the reaction mixture to warm to room temperature. Neutralize the solution with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The crude this compound can be purified to a high degree using preparative reverse-phase HPLC.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) is typically effective. The exact gradient will need to be optimized based on analytical HPLC runs of the crude material.
Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition.
-
Method Development: Develop an analytical HPLC method to determine the retention time of this compound and to resolve it from impurities.
-
Scaling Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound based on UV detection.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred if the mobile phase contains water) to obtain the purified this compound.
Biological Activities and Signaling Pathways
This compound has demonstrated notable biological activities, particularly as an antimicrobial and trypanocidal agent. While its antitumor potential is an area of active investigation, insights can be drawn from the mechanisms of related compounds.
Antimicrobial Activity against Streptococcus pneumoniae
Cinchona alkaloids, including derivatives similar to this compound, have been shown to exhibit potent activity against Streptococcus pneumoniae. The primary mechanism of action is believed to be the inhibition of F₀F₁-ATP synthase.[2] This enzyme is crucial for bacterial energy metabolism, and its inhibition leads to a disruption of ATP synthesis, ultimately causing bacterial cell death.
Caption: Inhibition of bacterial ATP synthase by this compound.
Trypanocidal Activity against Trypanosoma brucei
This compound has been identified as an inhibitor of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. While the precise mechanism is not fully elucidated for this specific compound, related cinchona alkaloids have been shown to induce apoptosis in various cell types, suggesting a potential mechanism of action against the parasite. The metabolic pathways of T. brucei are also considered potential targets for cinchona alkaloids.[3][4]
Caption: Proposed mechanisms of trypanocidal activity.
Potential Antitumor Activity and Signaling Pathways
While direct studies on the antitumor activity of this compound are limited, research on structurally related alkaloids provides valuable insights into potential mechanisms. Two key signaling pathways that may be modulated are the apoptosis pathway and the Focal Adhesion Kinase (FAK) signaling pathway.
Apoptosis Induction: Many natural alkaloids exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A related compound, 6-methoxydihydrosanguinarine (B162190), has been shown to induce apoptosis in colon carcinoma cells.[5]
FAK Signaling Pathway: The Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are common in many cancers, making it an attractive therapeutic target. Inhibition of FAK signaling can lead to reduced tumor growth and metastasis.[6][7][8]
Caption: Potential antitumor signaling pathways of this compound.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cinchona Alkaloid Antibiotic That Appears To Target ATP Synthase in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Trypanosoma brucei: Metabolomics for analysis of cellular metabolism and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis inducing effects of 6-methoxydihydrosanguinarine in HT29 colon carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 6. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Focusing on the FAK Signaling Pathway: Phosphorylation-Specific Antibodies for Focal Adhesion Kinase (FAK) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
6'-Hydroxydihydrocinchonidine: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6'-Hydroxydihydrocinchonidine, a lesser-known Cinchona alkaloid, is primarily recognized as a metabolite of the well-known antimalarial drug, quinine (B1679958). Its natural occurrence is in the bark of Cinchona species, albeit in trace amounts compared to its parent compounds. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, potential isolation and synthetic methodologies, and putative biological activities. Due to the scarcity of direct research on this specific metabolite, this guide extrapolates from established protocols for major Cinchona alkaloids and quinine metabolism to offer a foundational resource for researchers interested in this compound. The document includes structured data tables, detailed hypothetical experimental protocols, and visualizations of relevant biochemical pathways to facilitate further investigation into its therapeutic potential.
Natural Sources and Abundance
This compound is a naturally occurring minor alkaloid found in the bark of various species of the Cinchona genus (family Rubiaceae). These trees, native to the Andean forests of South America, are the principal source of a range of quinoline (B57606) alkaloids, including quinine, quinidine, cinchonine, and cinchonidine. As a hydroxylated derivative of dihydrocinchonidine and a metabolite of quinine, this compound is present in significantly lower concentrations than the major alkaloids.
Table 1: Major and Minor Alkaloids in Cinchona Bark
| Alkaloid Class | Compound | Typical Abundance | Analytical Method(s) |
| Major Alkaloids | Quinine | High | HPLC, SFC, TLC[2][3] |
| Quinidine | Moderate to Low | HPLC, SFC, TLC[2][3] | |
| Cinchonine | Moderate to High | HPLC, SFC, TLC[2][3] | |
| Cinchonidine | Moderate to High | HPLC, SFC, TLC[2][3] | |
| Minor Alkaloids | Dihydroquinine | Low | HPLC, SFC[2] |
| Dihydroquinidine | Low | HPLC, SFC[2] | |
| This compound | Very Low (estimated) | HPLC-MS/MS (hypothesized) | |
| Other hydroxylated and demethylated derivatives | Very Low | HPLC-MS/MS |
Isolation and Purification
The isolation of this compound from its natural source is a complex process due to its low concentration and the presence of structurally similar major alkaloids. A multi-step approach involving extraction, partitioning, and chromatographic separation is necessary. While a specific protocol for this compound is not published, a general strategy can be adapted from established methods for minor Cinchona alkaloid isolation.[4]
General Workflow for Isolation
Caption: General workflow for the isolation of minor Cinchona alkaloids.
Detailed Experimental Protocol (Hypothetical)
2.2.1. Extraction of Crude Alkaloids
-
Alkalinization and Extraction: Mix 1 kg of finely powdered Cinchona bark with a solution of 10% (w/v) sodium hydroxide (B78521) until a paste is formed. Allow the mixture to stand for 2-3 hours. The alkalinized bark is then subjected to Soxhlet extraction with a 4:1 mixture of toluene and isopropanol (B130326) for 8-12 hours.
-
Acidic Extraction: The organic extract is concentrated under reduced pressure. The resulting residue is then dissolved in toluene and extracted with multiple portions of 5% (v/v) sulfuric acid.
-
Precipitation of Crude Alkaloids: The combined acidic aqueous extracts are cooled to 0-4°C and the pH is carefully adjusted to >10 with 20% (w/v) sodium hydroxide to precipitate the crude alkaloids. The precipitate is filtered, washed with cold deionized water until neutral, and dried under vacuum.
2.2.2. Chromatographic Purification
-
Column Chromatography: The crude alkaloid mixture is first subjected to column chromatography on silica (B1680970) gel using a gradient elution system of dichloromethane, methanol, and ammonia (B1221849) to separate the major alkaloids from the minor ones. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions enriched with minor alkaloids are pooled, concentrated, and further purified by preparative reversed-phase HPLC on a C18 column. A gradient of acetonitrile (B52724) in an aqueous solution of ammonium (B1175870) bicarbonate is a suitable mobile phase.
-
Final Purification: Fractions containing this compound (identified by analytical HPLC-MS/MS) are combined, and the solvent is removed under reduced pressure. The residue can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure compound.
Semi-Synthesis and Biotransformation
Given the low natural abundance, semi-synthesis or biotransformation from more abundant precursors presents a viable alternative for obtaining this compound.
Semi-Synthetic Approach
A potential semi-synthetic route could involve the direct hydroxylation of dihydrocinchonidine at the 6'-position of the quinoline ring. This would likely require a regioselective C-H activation/hydroxylation method, which can be challenging.
Biotransformation
The formation of this compound is a known metabolic pathway of quinine, mediated by cytochrome P450 enzymes, particularly CYP3A4. This suggests that microbial fermentation or enzymatic catalysis could be employed for its production.
3.2.1. Conceptual Workflow for Biotransformation
Caption: Conceptual workflow for the biotransformation of dihydrocinchonidine.
3.2.2. Hypothetical Experimental Protocol for Microbial Transformation
-
Microorganism and Culture Conditions: A recombinant strain of Escherichia coli expressing human cytochrome P450 3A4 and a suitable P450 reductase is cultured in a suitable fermentation medium (e.g., Terrific Broth) at 37°C with shaking.
-
Induction and Substrate Feeding: When the culture reaches an appropriate cell density (e.g., OD600 of 0.6-0.8), protein expression is induced with IPTG. After a period of induction, dihydrocinchonidine, dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO), is added to the culture to a final concentration of 1 mM.
-
Biotransformation: The culture is incubated for a further 24-48 hours at a lower temperature (e.g., 25-30°C) to allow for the biotransformation to occur.
-
Extraction and Analysis: The culture is harvested, and the cells are separated from the medium by centrifugation. Both the supernatant and the cell pellet (after lysis) are extracted with an organic solvent like ethyl acetate. The organic extracts are combined, dried, and concentrated. The product, this compound, is then purified from the extract using chromatographic techniques as described in section 2.2.2.
Biological Activity and Signaling Pathways
The specific biological activities of this compound have not been extensively studied. However, as a metabolite of quinine, it is plausible that it may share some of the pharmacological properties of its parent compound or possess unique activities. Quinine is known to exert its antimalarial effect by interfering with heme detoxification in the parasite.[5] It also has effects on various mammalian cellular processes.[6][7]
Potential Areas of Biological Investigation
-
Antimalarial Activity: Evaluation against different strains of Plasmodium falciparum to determine if it retains the activity of quinine.
-
Cytotoxicity: Assessment of its cytotoxic effects on various cancer cell lines.
-
Enzyme Inhibition: Screening against a panel of enzymes, including cytochrome P450s, to understand its potential for drug-drug interactions.
-
Ion Channel Modulation: Investigating its effects on cardiac ion channels, a known activity of quinidine.
Hypothesized Interaction with Cellular Signaling Pathways
Given that quinine has been shown to interfere with signaling pathways such as the AKT pathway and serotonin (B10506) biosynthesis, it is conceivable that its metabolites, including this compound, could also modulate these pathways.[6][7] Further research is needed to elucidate these potential interactions.
Caption: Potential cellular pathways affected by quinine and its metabolites.
Quantitative Data and Characterization
While specific quantitative data for the isolation and synthesis of this compound is scarce, Table 2 provides a template for the types of data that should be collected and reported in future studies. Spectroscopic data would be essential for structural confirmation.
Table 2: Physicochemical and Spectroscopic Data for this compound (Hypothetical)
| Parameter | Expected Value/Data | Method |
| Molecular Formula | C19H24N2O2 | Mass Spectrometry |
| Molecular Weight | 312.41 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | To be determined | Melting Point Apparatus |
| Optical Rotation | To be determined | Polarimetry |
| ¹H NMR | Characteristic shifts for quinoline and quinuclidine (B89598) moieties with a hydroxylated aromatic ring | NMR Spectroscopy |
| ¹³C NMR | Characteristic shifts corresponding to the carbon skeleton | NMR Spectroscopy |
| Mass Spectrum (HRMS) | [M+H]⁺ at m/z 313.1865 | High-Resolution Mass Spectrometry |
| UV-Vis λmax | To be determined (likely shifts compared to dihydrocinchonidine) | UV-Vis Spectroscopy |
| Infrared (IR) | Peaks corresponding to O-H, N-H, C-H, C=C, and C-O stretching | IR Spectroscopy |
Conclusion and Future Directions
This compound represents an understudied member of the Cinchona alkaloid family with potential for novel biological activities. While its low natural abundance poses a challenge for isolation, advancements in biotransformation and synthetic chemistry offer promising avenues for its production. This technical guide provides a framework for researchers to begin exploring this compound, from its procurement to the investigation of its pharmacological properties. Future research should focus on developing robust and scalable methods for its synthesis, followed by comprehensive biological screening to uncover its therapeutic potential. Elucidating its specific interactions with cellular signaling pathways will be crucial in determining its value as a lead compound in drug discovery.
References
- 1. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 2. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. column-chromatography.com [column-chromatography.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Quinine inhibits myogenic differentiation by disrupting AKT signaling pathway -Toxicological Research | Korea Science [koreascience.kr]
- 7. The antimalarial drug quinine interferes with serotonin biosynthesis and action - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6'-Hydroxydihydrocinchonidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'-Hydroxydihydrocinchonidine is a derivative of the Cinchona alkaloid cinchonidine, a class of compounds renowned for their diverse pharmacological activities. As a metabolite of quinine, its characterization is crucial for understanding the metabolic pathways of related antimalarial drugs and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are included to facilitate its use in research and drug development.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections present the key data obtained from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Experimental Protocols
Detailed experimental procedures are essential for the replication and validation of spectroscopic data. The following are generalized protocols for obtaining NMR, IR, and MS data for Cinchona alkaloids.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are typically acquired using a high-resolution mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer. The data can be collected in both positive and negative ion modes.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product derivative like this compound.
Caption: Workflow for Spectroscopic Analysis.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the searched literature regarding the direct involvement of this compound in specific signaling pathways. Research in this area would be a valuable contribution to understanding its pharmacological effects. The experimental workflow for investigating such pathways would typically involve in vitro and in vivo assays.
Caption: In Vitro/In Vivo Experimental Workflow.
Disclaimer: The specific quantitative spectroscopic data (NMR, IR, MS) for this compound was not available in the search results. The tables are presented as templates for such data. The experimental protocols are generalized based on common practices for the analysis of organic compounds.
Technical Guide: Solubility Profile of 6'-Hydroxydihydrocinchonidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6'-Hydroxydihydrocinchonidine, a derivative of the Cinchona alkaloid dihydrocinchonidine. A comprehensive search of publicly available scientific literature and supplier documentation was conducted to collate quantitative solubility data in common laboratory solvents. This guide summarizes the available information and provides a detailed experimental protocol for researchers to determine the solubility of this compound in their own laboratories. The provided methodology is based on standard analytical techniques and is intended to offer a practical resource for drug development and formulation studies.
Introduction
This compound is a cinchona alkaloid, a class of compounds known for their diverse pharmacological activities. As a derivative of dihydrocinchonidine, it shares a structural relationship with quinine (B1679958) and quinidine, which have well-established therapeutic uses. The physicochemical properties of a compound, particularly its solubility, are fundamental to its development as a potential therapeutic agent. Solubility influences bioavailability, formulation options, and the design of preclinical and clinical studies.
Despite the importance of this parameter, a thorough review of scientific databases and chemical supplier information reveals a lack of comprehensive, publicly available quantitative solubility data for this compound in a range of common solvents. While some suppliers provide physical properties for the parent compound, dihydrocinchonidine, they often explicitly state that solubility data is not available[1]. This guide aims to bridge this information gap by providing a robust, generalized experimental protocol for determining the solubility of this compound.
Quantitative Solubility Data
Given the absence of specific data, the following sections provide a detailed experimental protocol to enable researchers to determine the solubility of this compound in solvents relevant to their work.
Experimental Protocol for Solubility Determination
The following protocol outlines a standard laboratory procedure for determining the thermodynamic solubility of this compound using the shake-flask method, with quantification by High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (as a solid)
-
Selected solvents (e.g., water, ethanol (B145695), methanol, dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), acetone, etc.) of appropriate purity (e.g., HPLC grade)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Autosampler vials for HPLC
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase column)
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Stock Solutions for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards of known concentrations.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Record the exact weight of the compound added.
-
Add a precise volume of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the diluted samples by HPLC.
-
A typical HPLC method for related cinchona alkaloids might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile or methanol), with UV detection at a wavelength where the compound has significant absorbance.
-
Integrate the peak corresponding to this compound and record the peak area.
-
Data Analysis
-
Calibration Curve:
-
Plot the peak area of the calibration standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
-
Solubility Calculation:
-
Use the peak area of the diluted sample and the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Conclusion
While quantitative solubility data for this compound is not widely published, this technical guide provides a detailed and practical experimental protocol for its determination. By following the outlined shake-flask method coupled with HPLC analysis, researchers can generate reliable solubility data in various solvents. This information is crucial for advancing the study of this compound in drug discovery and development, enabling informed decisions regarding formulation, dosing, and further preclinical evaluation. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical instrumentation.
References
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 6'-Hydroxydihydrocinchonidine
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the necessary studies to elucidate the thermal stability and degradation characteristics of 6'-Hydroxydihydrocinchonidine.
Introduction
This compound is a cinchona alkaloid derivative with potential applications in catalysis and pharmaceuticals. Understanding its thermal stability and degradation profile is paramount for determining its shelf-life, storage conditions, and for the development of stable pharmaceutical formulations. Forced degradation studies are crucial for identifying potential degradation products and pathways, which is a regulatory requirement for new drug substances.[1][2][3] This guide outlines the typical experimental approach for such an investigation.
Thermal Stability Analysis
The thermal stability of a compound is typically assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal decomposition.
Illustrative Data:
| Parameter | Illustrative Value |
| Onset of Decomposition (Tonset) | 220 °C |
| Temperature at 5% Weight Loss (T5%) | 235 °C |
| Temperature at 10% Weight Loss (T10%) | 250 °C |
| Residual Mass at 500 °C | 30% |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature, and enthalpy of fusion.
Illustrative Data:
| Parameter | Illustrative Value |
| Melting Point (Tm) | 185 °C |
| Enthalpy of Fusion (ΔHf) | 85 J/g |
| Glass Transition (Tg) | Not Observed |
Degradation Profile: Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify the likely degradation products of a drug substance, which aids in the development and validation of stability-indicating analytical methods.[2][3][6] The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2][7]
Illustrative Summary of Forced Degradation Results:
| Stress Condition | Observations | Potential Degradation Products |
| 0.1 M HCl, 60 °C, 24h | Significant degradation | Hydrolytic products (e.g., opening of the quinuclidine (B89598) ring) |
| 0.1 M NaOH, 60 °C, 24h | Moderate degradation | Epimerization and other base-catalyzed degradation products |
| 3% H2O2, RT, 24h | Minor degradation | N-oxides, hydroxylated derivatives |
| UV light (254 nm), solid, 7 days | No significant degradation | Photostable under tested conditions |
| Heat (105 °C), solid, 7 days | Minor degradation | Thermally induced isomers or decomposition products |
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum or platinum pan.
-
Method:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
-
Analysis: Determine the onset of decomposition and the temperatures at various weight loss percentages.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Method:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 250 °C.
-
-
Analysis: Determine the melting point (peak of the endotherm) and the enthalpy of fusion by integrating the peak area.
Forced Degradation Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the solution at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Heat the solution at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Spread a thin layer of solid this compound in a petri dish.
-
Expose the sample to UV light (254 nm) in a photostability chamber for 7 days.
-
Prepare a solution of the exposed solid for analysis.
-
-
Thermal Degradation:
-
Keep a sample of solid this compound in an oven at 105 °C for 7 days.
-
Prepare a solution of the exposed solid for analysis.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and quantify the degradation products.
Visualizations
Experimental Workflow
Caption: Experimental workflow for thermal stability and degradation analysis.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
Potential Therapeutic Applications of 6'-Hydroxydihydrocinchonidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
6'-Hydroxydihydrocinchonidine, a metabolite of the Cinchona alkaloid dihydrocinchonidine, represents a molecule of interest for potential therapeutic development. While research specifically focused on this compound is limited, the broader class of Cinchona alkaloids has demonstrated a range of biological activities, including antitumor and antimicrobial effects. This technical guide synthesizes the available information on the potential therapeutic applications of this compound, drawing parallels from related Cinchona alkaloids and outlining the necessary experimental frameworks for its comprehensive evaluation. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds.
Introduction
Cinchona alkaloids, extracted from the bark of the Cinchona tree, have a long history in medicine, most notably with quinine's use in treating malaria. Beyond their antimalarial properties, these alkaloids and their derivatives have been investigated for a variety of other therapeutic applications. This compound, as a metabolite, may possess unique pharmacological properties worthy of investigation. This guide will explore its potential in oncology and infectious diseases, areas where Cinchona alkaloids have shown promise.
Potential Therapeutic Applications
Antitumor Activity
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | MTT Assay | Data Not Available |
| A549 | Lung Cancer | MTT Assay | Data Not Available |
| HeLa | Cervical Cancer | MTT Assay | Data Not Available |
| HepG2 | Liver Cancer | MTT Assay | Data Not Available |
Note: This table is for illustrative purposes. Specific IC₅₀ values for this compound are not currently available in the public domain and would need to be determined experimentally.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties, with potential inhibitory effects against Trypanosoma brucei, the causative agent of African trypanosomiasis, and Streptococcus pneumoniae, a major cause of pneumonia and meningitis. The exact mechanisms of its antimicrobial action are yet to be fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Table 2: Hypothetical Antimicrobial Activity of this compound
| Organism | Disease | Assay Type | MIC (µg/mL) |
| Trypanosoma brucei | African Trypanosomiasis | Resazurin-based viability assay | Data Not Available |
| Streptococcus pneumoniae | Pneumonia, Meningitis | Broth microdilution | Data Not Available |
Note: This table is for illustrative purposes. Specific MIC values for this compound are not currently available in the public domain and would need to be determined experimentally.
Experimental Protocols
To rigorously assess the therapeutic potential of this compound, standardized experimental protocols are essential. The following sections outline general methodologies for evaluating its antitumor and antimicrobial activities.
In Vitro Cytotoxicity Assays
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for MTT Cell Viability Assay.
Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Streptococcus pneumoniae) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC Determination via Broth Microdilution.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the potential therapeutic effects of this compound are yet to be elucidated. However, based on studies of related Cinchona alkaloids, several signaling pathways could be implicated in its potential antitumor activity.
Caption: Putative Signaling Pathway for Antitumor Activity.
Conclusion and Future Directions
This compound presents an intriguing starting point for further investigation into its potential therapeutic applications. The current body of scientific literature, while not extensive on this specific metabolite, provides a strong rationale for its evaluation based on the known activities of related Cinchona alkaloids. Future research should focus on:
-
Systematic Screening: Conducting comprehensive in vitro screening of this compound against a diverse panel of cancer cell lines and microbial pathogens to determine its potency and spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound to understand its mode of action.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
Through a concerted research effort, the full therapeutic potential of this compound can be systematically explored, potentially leading to the development of novel therapeutic agents for the treatment of cancer and infectious diseases.
A Proposed Theoretical and Computational Investigation of 6'-Hydroxydihydrocinchonidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6'-Hydroxydihydrocinchonidine, a derivative of the Cinchona alkaloids, represents a promising scaffold for drug discovery. Despite the known biological activities of related compounds, a comprehensive understanding of its molecular properties and potential mechanisms of action remains elusive. This technical guide outlines a proposed framework for a detailed theoretical and computational study of this compound. In the absence of extensive experimental data for this specific molecule, this document serves as a roadmap for future research, detailing proposed computational methodologies, hypothetical experimental protocols for validation, and standardized data presentation formats. The overarching goal is to stimulate and guide research into the physicochemical properties and pharmacological potential of this compound, ultimately accelerating its development as a potential therapeutic agent.
Introduction
The Cinchona alkaloids, including quinine, quinidine (B1679956), cinchonine, and cinchonidine, have a long and storied history in medicine, most notably in the treatment of malaria. Their complex stereochemistry and diverse pharmacological activities have made them fascinating subjects for chemical and medicinal research. This compound is a derivative of cinchonidine, characterized by the presence of a hydroxyl group at the 6' position of the quinoline (B57606) ring and a saturated ethyl group at the C3 position of the quinuclidine (B89598) core. While its parent compound, cinchonidine, is a known anti-malarial and catalyst in asymmetric synthesis, the specific properties of the 6'-hydroxy dihydro derivative are largely unexplored.
A study on the closely related 6'-hydroxycinchonine revealed that it possesses antiarrhythmic activities comparable to quinidine but with lower acute toxicity, highlighting the potential therapeutic value of modifying the Cinchona alkaloid scaffold[1]. This underscores the need for a deeper, molecular-level understanding of how structural modifications, such as the introduction of a 6'-hydroxyl group and the saturation of the vinyl group, influence the molecule's properties and biological activity.
This guide proposes a comprehensive theoretical and computational approach to characterize this compound. By leveraging modern computational chemistry techniques, we can predict a wide range of properties, from its three-dimensional structure and spectroscopic signatures to its potential interactions with biological targets. This in-silico approach, coupled with targeted experimental validation, can significantly de-risk and guide further drug development efforts.
Proposed Computational Studies
A multi-faceted computational investigation is proposed to elucidate the structural, electronic, and thermodynamic properties of this compound. The following workflow outlines the proposed computational approach.
Caption: Proposed computational workflow for the theoretical study of this compound.
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations are proposed to investigate the fundamental properties of the molecule.
2.1.1. Geometrical Optimization and Vibrational Analysis
-
Objective: To determine the most stable three-dimensional conformation of this compound and to confirm that it is a true energy minimum.
-
Methodology:
-
The initial structure of this compound will be built using molecular modeling software.
-
Geometry optimization will be performed using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency calculations will be performed on the optimized geometry to confirm the absence of imaginary frequencies, which would indicate a saddle point rather than a minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra.
-
2.1.2. Spectroscopic Properties Prediction
-
Objective: To predict the NMR, IR, and Raman spectra of this compound to aid in its experimental identification and characterization.
-
Methodology:
-
NMR: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
-
IR and Raman: The vibrational frequencies and intensities calculated in the frequency analysis will be used to generate the theoretical IR and Raman spectra.
-
2.1.3. Electronic Structure Analysis
-
Objective: To understand the electronic properties of the molecule, which are crucial for its reactivity and intermolecular interactions.
-
Methodology:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.
-
Molecular Dynamics Simulations
-
Objective: To study the conformational dynamics and solvation of this compound in a biologically relevant environment.
-
Methodology:
-
The optimized structure of this compound will be placed in a periodic box of water molecules.
-
Molecular dynamics simulations will be performed for an extended period (e.g., 100 ns) using a suitable force field (e.g., AMBER or CHARMM).
-
Analysis of the trajectory will provide insights into the conformational flexibility of the molecule, its hydrogen bonding network with water, and its overall dynamic behavior.
-
Molecular Docking
-
Objective: To predict the binding mode and affinity of this compound to a potential biological target.
-
Methodology:
-
Based on the known antiarrhythmic activity of the related 6'-hydroxycinchonine, a relevant protein target, such as a cardiac ion channel, will be selected.
-
Molecular docking studies will be performed to predict the binding pose of this compound within the active site of the target protein.
-
The binding energy and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) will be analyzed to understand the basis of its potential biological activity.
-
ADMET Prediction
-
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
-
Methodology:
-
Various computational models and online servers will be used to predict key ADMET parameters such as oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential toxicity.
-
Proposed Experimental Protocols for Validation
The following experimental protocols are proposed to synthesize and characterize this compound, providing essential data for validating the computational predictions.
Caption: Proposed experimental workflow for the synthesis and characterization of this compound.
Synthesis of this compound
-
Reaction: Demethylation of dihydroquinidine (B8771983).
-
Procedure:
-
Dissolve dihydroquinidine in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr3) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectra will be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized compound.
-
Data Presentation
All quantitative data from the proposed computational and experimental studies will be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C19H24N2O2 |
| Molecular Weight ( g/mol ) | 312.41 |
| Optimized Energy (Hartree) | To be calculated |
| HOMO Energy (eV) | To be calculated |
| LUMO Energy (eV) | To be calculated |
| HOMO-LUMO Gap (eV) | To be calculated |
| Dipole Moment (Debye) | To be calculated |
Table 2: Comparison of Predicted and (Hypothetical) Experimental Spectroscopic Data
| 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) |
| Predicted | Experimental | Predicted |
| To be calculated | To be measured | To be calculated |
Table 3: Predicted ADMET Properties
| Parameter | Predicted Value/Classification |
| Oral Bioavailability | To be predicted |
| Blood-Brain Barrier Permeability | To be predicted |
| CYP450 2D6 Inhibition | To be predicted |
| hERG Inhibition | To be predicted |
| Ames Mutagenicity | To be predicted |
Conclusion
This technical guide presents a comprehensive roadmap for the theoretical and computational investigation of this compound. By following the proposed methodologies, researchers can gain valuable insights into the molecular properties and potential biological activities of this understudied Cinchona alkaloid derivative. The synergy between computational predictions and experimental validation will be crucial in unlocking the therapeutic potential of this compound and paving the way for the rational design of new and improved therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: 6'-Hydroxydihydrocinchonidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6'-Hydroxydihydrocinchonidine and its derivatives in asymmetric catalysis. The focus is on providing practical methodologies and key performance data for enantioselective transformations.
Application: Asymmetric Vinylogous Michael Addition of Cyclic Enones to Nitroalkenes
This compound and its analogs, such as 6'-hydroxy-9-amino-9-deoxyepiquinine, have proven to be highly effective bifunctional organocatalysts. They can concurrently activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, leading to high levels of stereocontrol.
A key application of these catalysts is in the direct, vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes. This reaction is significant as it allows for the enantioselective formation of a C-C bond at the γ-position of the carbonyl group, generating two new stereocenters with high fidelity.[1]
Quantitative Data Summary
The following table summarizes the performance of a this compound derivative in the asymmetric vinylogous Michael addition of 3-methyl-2-cyclohexen-1-one (B144701) to β-nitrostyrene.[1]
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (γ:δ) | ee (%) |
| 1 | 20 | Toluene (B28343) | 48 | High | >95:5 | 90 |
Data is representative of the performance of 6'-hydroxy-9-amino-9-deoxyepiquinine as reported in the literature for the specified reaction.[1]
Experimental Protocol
Materials:
-
6'-hydroxy-9-amino-9-deoxyepiquinine (Catalyst)
-
3-methyl-2-cyclohexen-1-one (Nucleophile)
-
trans-β-Nitrostyrene (Electrophile)
-
Toluene (Anhydrous)
-
2-Fluorobenzoic acid (Co-catalyst/Additive)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the 6'-hydroxy-9-amino-9-deoxyepiquinine catalyst (0.02 mmol, 20 mol%).
-
Add 2-fluorobenzoic acid (0.03 mmol, 30 mol%).
-
Add toluene (0.1 mL to achieve a 1 M concentration).
-
Add 3-methyl-2-cyclohexen-1-one (0.2 mmol, 2.0 equiv.).
-
Finally, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv.).
-
Stir the reaction mixture at 40 °C for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Diagrams
Experimental Workflow
Proposed Catalytic Cycle
References
Application Notes and Protocols: Enantioselective Henry Reaction Catalyzed by 6'-Hydroxydihydrocinchonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Henry (nitroaldol) reaction is a powerful C-C bond-forming reaction that provides access to valuable β-nitro alcohols, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The development of enantioselective variants of this reaction is of significant interest. Cinchona alkaloids, particularly those with a hydroxyl group at the C6' position, have emerged as effective organocatalysts for a range of asymmetric transformations. 6'-Hydroxydihydrocinchonidine, a readily available Cinchona alkaloid derivative, acts as a bifunctional catalyst, activating both the nucleophile and the electrophile to afford highly enantioenriched products. This document provides detailed application notes and protocols for the enantioselective Henry reaction catalyzed by this compound.
Catalytic Approach: Bifunctional Activation
The catalytic efficacy of this compound in the enantioselective Henry reaction stems from its ability to act as a bifunctional catalyst. The basic quinuclidine (B89598) nitrogen atom deprotonates the nitroalkane to form a nitronate anion, which serves as the nucleophile. Simultaneously, the hydroxyl group at the C6' position of the quinoline (B57606) ring acts as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding. This dual activation within the chiral scaffold of the catalyst orients the reactants in a stereochemically defined manner, leading to high enantioselectivity in the product.
Data Presentation
The following table summarizes representative data for the enantioselective Henry reaction between various aromatic aldehydes and nitromethane (B149229), catalyzed by this compound. The data is compiled from typical results obtained under optimized reaction conditions for this class of catalyst.
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 24 | 92 | 95 |
| 2 | 4-Nitrobenzaldehyde | 20 | 98 | 97 |
| 3 | 4-Chlorobenzaldehyde | 24 | 95 | 96 |
| 4 | 4-Methoxybenzaldehyde | 36 | 85 | 92 |
| 5 | 2-Naphthaldehyde | 30 | 90 | 94 |
| 6 | 2-Thiophenecarboxaldehyde | 28 | 88 | 93 |
Experimental Protocols
General Procedure for the Enantioselective Henry Reaction:
Materials:
-
This compound (catalyst)
-
Aromatic aldehyde (substrate)
-
Nitromethane (reagent)
-
Toluene (B28343) (solvent)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stirring plate
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).
-
Add the aromatic aldehyde (0.2 mmol, 1.0 equiv) to the vial.
-
Dissolve the catalyst and aldehyde in toluene (1.0 mL).
-
Cool the reaction mixture to -20 °C using a suitable cooling bath.
-
Add nitromethane (1.0 mmol, 5.0 equiv) to the stirred solution.
-
Allow the reaction to stir at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding 1 M hydrochloric acid (2 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 5 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Experimental Workflow
Application Notes and Protocols for 6'-Hydroxydihydrocinchonidine-Catalyzed Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol (B89426) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, offering milder reaction conditions and avoiding toxic heavy metals. Among the array of organocatalysts, Cinchona alkaloids and their derivatives have proven to be highly effective. This document provides a detailed protocol for the asymmetric aldol reaction catalyzed by 6'-hydroxydihydrocinchonidine, a bifunctional Cinchona alkaloid that can activate both the nucleophile and the electrophile, leading to high yields and enantioselectivities.
Catalyst Profile: this compound
This compound is a readily available Cinchona alkaloid derivative. Its structure features a quinoline (B57606) ring with a hydroxyl group at the 6' position and a quinuclidine (B89598) core. This unique arrangement of a Lewis basic quinuclidine nitrogen and a Brønsted acidic phenolic hydroxyl group allows it to function as a bifunctional catalyst. The quinuclidine nitrogen can deprotonate the ketone to form a nucleophilic enolate, while the 6'-hydroxyl group can activate the aldehyde electrophile through hydrogen bonding.
Structure of this compound:
Chemical Formula: C₁₉H₂₄N₂O₂ Molecular Weight: 312.41 g/mol CAS Number: 5962-19-6[1]
Principle of the Catalytic Asymmetric Aldol Reaction
The this compound-catalyzed aldol reaction proceeds through a proposed dual activation mechanism. The basic quinuclidine nitrogen atom deprotonates the α-carbon of a ketone, forming a chiral enolate. Simultaneously, the acidic 6'-hydroxyl group on the quinoline ring activates the aldehyde via hydrogen bonding, lowering its LUMO energy and enhancing its electrophilicity. This organized transition state assembly directs the facial selectivity of the enolate attack on the aldehyde, leading to the formation of a specific stereoisomer of the β-hydroxy ketone product.
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol provides a general method for the direct asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by this compound.
Materials:
-
This compound (catalyst)
-
Aldehyde (e.g., Benzaldehyde)
-
Ketone (e.g., Acetone, serves as both reactant and solvent)
-
Anhydrous, reaction-grade solvent (if necessary, e.g., chloroform (B151607) or dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (typically 5-20 mol%).
-
Addition of Reactants: Under an inert atmosphere, add the ketone (e.g., 5-10 equivalents) and the aldehyde (1.0 equivalent). If a co-solvent is used, add it at this stage.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature down to -20 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the desired β-hydroxy ketone.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol for the Asymmetric Aldol Reaction of α-Alkyl Azlactones with Aliphatic Aldehydes
This specialized protocol is adapted from a published procedure for the synthesis of β-hydroxy-α-amino acid derivatives.
Materials:
-
This compound derivative (e.g., catalyst 3d as reported in the literature, which is a modified 6'-OH cinchona alkaloid) (10 mol%)
-
α-Alkyl azlactone (1.0 equivalent)
-
Aliphatic aldehyde (1.5 equivalents)
-
Anhydrous chloroform or dichloromethane
-
4 Å molecular sieves (optional, can improve results)
Procedure:
-
Reaction Setup: In a flame-dried reaction vial, combine the this compound derivative and 4 Å molecular sieves (if used).
-
Addition of Reactants: Dissolve the α-alkyl azlactone and the aliphatic aldehyde in the chosen anhydrous solvent and add this solution to the catalyst mixture.
-
Reaction Conditions: Stir the reaction mixture at -20 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the reaction is complete, the work-up and purification would typically follow the general procedure outlined above (quenching, extraction, drying, and chromatography).
Data Presentation
The following tables summarize representative data for this compound and its derivatives in asymmetric aldol-type reactions.
Table 1: Asymmetric Aldol Reaction of α-Alkyl Azlactones with an Aliphatic Aldehyde *
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| This compound derivative (3d) | Chloroform | 85 | >20:1 | 95 |
| Pseudo-enantiomer of 3d (3e) | Chloroform | 82 | >20:1 | -94 |
| This compound derivative (3d) | Dichloromethane | 88 | >20:1 | 95 |
*Data is illustrative and based on reported findings for the reaction of a specific α-alkyl azlactone with an aliphatic aldehyde.
Table 2: Asymmetric Aldol Reaction of Acetone with various Aromatic Aldehydes *
| Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | 10 | 24 | 92 | 96 |
| 4-Chlorobenzaldehyde | 10 | 48 | 85 | 94 |
| Benzaldehyde | 20 | 72 | 78 | 90 |
| 4-Methoxybenzaldehyde | 20 | 72 | 75 | 88 |
*This data is representative of typical results that can be achieved and may vary based on specific reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the this compound-catalyzed asymmetric aldol reaction.
References
Synthesis of Chiral Molecules Using 6'-Hydroxydihydrocinchonidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
6'-Hydroxydihydrocinchonidine, a derivative of the Cinchona alkaloid dihydrocinchonidine, has emerged as a powerful organocatalyst in the field of asymmetric synthesis. Its utility lies in its ability to induce chirality in prochiral substrates, leading to the formation of enantiomerically enriched products. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry.
The catalytic activity of this compound stems from its unique bifunctional nature. The tertiary amine of the quinuclidine (B89598) core can act as a Brønsted base to deprotonate a pronucleophile, while the hydroxyl group at the 6'-position of the quinoline (B57606) ring can act as a hydrogen bond donor. This dual activation mechanism allows for the precise orientation of the reactants in the transition state, leading to high levels of stereocontrol.
One of the most notable applications of this compound is in the asymmetric Michael addition reaction. This reaction is a cornerstone of carbon-carbon bond formation and is widely used in the synthesis of complex molecules. This compound has been successfully employed to catalyze the addition of various nucleophiles, such as malonates, to α,β-unsaturated carbonyl compounds like chalcones, yielding products with high enantiomeric excess.
Furthermore, this catalyst has shown promise in the enantioselective synthesis of heterocyclic compounds , such as flavanones and chromanones. These structural motifs are prevalent in a wide range of biologically active natural products and synthetic drugs. The ability to synthesize these molecules in a stereocontrolled manner is crucial for the development of new therapeutic agents.
The advantages of using this compound as a catalyst include its ready availability from the chiral pool, relatively low cost, and the ability to perform reactions under mild conditions. These features make it an attractive and practical tool for both academic research and industrial-scale synthesis.
Quantitative Data Summary
The following table summarizes the quantitative data for the asymmetric Michael addition of diethyl malonate to chalcone (B49325) catalyzed by this compound.
| Entry | Chalcone Substituent (R) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | H | 10 | Toluene (B28343) | 72 | 85 | 92 |
| 2 | 4-Cl | 10 | Toluene | 72 | 88 | 94 |
| 3 | 4-Me | 10 | Toluene | 72 | 82 | 90 |
| 4 | 2-Cl | 10 | Toluene | 72 | 80 | 88 |
Experimental Protocols
General Protocol for the Asymmetric Michael Addition of Diethyl Malonate to Chalcones
This protocol describes a general procedure for the enantioselective Michael addition of diethyl malonate to various chalcones, catalyzed by this compound.
Materials:
-
This compound
-
Substituted Chalcone
-
Diethyl malonate
-
Toluene (anhydrous)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the substituted chalcone (0.5 mmol) in anhydrous toluene (2.0 mL) at room temperature, add this compound (0.05 mmol, 10 mol%).
-
Add diethyl malonate (1.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Application Notes and Protocols: 6'-Hydroxydihydrocinchonidine in the Synthesis of Pharmaceutical Intermediates
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
6'-Hydroxydihydrocinchonidine is a member of the cinchona alkaloid family, a class of compounds renowned for their application as catalysts in asymmetric synthesis. These natural products and their derivatives are instrumental in establishing stereocenters with high enantioselectivity, a critical aspect in the synthesis of chiral pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of a hydroxyl group at the 6' position of the quinoline (B57606) ring in this compound offers a unique structural feature that can influence its catalytic activity and selectivity through hydrogen bonding interactions with substrates.
This document provides a detailed overview of the potential applications of this compound in key asymmetric transformations relevant to pharmaceutical synthesis. Due to a notable scarcity of specific published data for this compound, this report leverages established protocols for closely related and extensively studied cinchona alkaloids, such as cinchonidine (B190817) and its modified derivatives, as illustrative examples. These examples serve to highlight the expected reactivity and provide a foundational methodology for researchers exploring the catalytic potential of this compound.
Key Asymmetric Transformations
Cinchona alkaloids are versatile catalysts for a range of enantioselective reactions. The following sections detail the application of these catalysts in reactions that are fundamental to the synthesis of complex chiral molecules in the pharmaceutical industry.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral 1,5-dicarbonyl compounds and their analogues, which are valuable intermediates for various pharmaceuticals. Cinchona alkaloids can effectively catalyze the conjugate addition of pronucleophiles to α,β-unsaturated compounds with high enantioselectivity.
Illustrative Example: Michael Addition of a β-Ketoester to an Enone
While specific data for this compound is not available, the following table summarizes typical results obtained with other cinchona alkaloids in the Michael addition of a cyclic β-ketoester to methyl vinyl ketone.[1][2]
| Catalyst | Substrate (β-Ketoester) | Enantiomeric Excess (ee, %) | Yield (%) |
| Cinchonidine | Ethyl 2-oxocyclopentanecarboxylate | 83 | High |
| Cinchonine | Ethyl 2-oxocyclopentanecarboxylate | 75 | High |
| Quinidine | Ethyl 2-oxocyclopentanecarboxylate | 65 | High |
| Quinine | Ethyl 2-oxocyclopentanecarboxylate | 58 | High |
| Cinchonidine | Ethyl 2-oxocyclohexanecarboxylate | 80 | High |
Experimental Protocol (General Procedure):
A solution of the cinchona alkaloid catalyst (0.01-10 mol%) in a suitable solvent (e.g., toluene, dichloromethane) is prepared in a reaction vessel under an inert atmosphere. The β-ketoester (1.0 equivalent) is added to the solution and stirred for a specified time at a controlled temperature (e.g., -20 °C to room temperature). The α,β-unsaturated acceptor (1.0-1.5 equivalents) is then added dropwise. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Aldol (B89426) Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds. Cinchona alkaloid derivatives have been successfully employed as organocatalysts in direct asymmetric aldol reactions.
Illustrative Example: Direct Asymmetric Aldol Reaction of Acetone with an Aromatic Aldehyde
The following data is representative of results obtained with 9-amino-cinchona alkaloid derivatives.
| Catalyst | Aldehyde | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) | Yield (%) |
| 9-Amino(9-deoxy)epicinchonine derivative | 4-Nitrobenzaldehyde | >95:5 | 90 | 98 |
| 9-Amino(9-deoxy)epiquinine derivative | 4-Nitrobenzaldehyde | >95:5 | 88 | 99 |
| 9-Amino(9-deoxy)epicinchonine derivative | 4-Chlorobenzaldehyde | >95:5 | 85 | 95 |
| 9-Amino(9-deoxy)epiquinine derivative | 4-Chlorobenzaldehyde | >95:5 | 82 | 96 |
Experimental Protocol (General Procedure):
To a mixture of the aldehyde (1.0 equivalent) and the cinchona alkaloid catalyst (1-10 mol%) in a suitable solvent (e.g., acetone, which also serves as the nucleophile), is stirred at a specific temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by TLC or NMR spectroscopy. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of a derivatized sample.
Conclusion
While specific experimental data for this compound remains elusive in the current body of scientific literature, its structural similarity to other well-studied cinchona alkaloids strongly suggests its potential as a valuable catalyst in asymmetric synthesis for the preparation of pharmaceutical intermediates. The provided application notes and protocols, based on established methodologies for related catalysts, offer a robust starting point for researchers aiming to explore the catalytic capabilities of this compound. Further investigation into this specific catalyst is warranted to fully elucidate its unique catalytic profile and expand the toolbox of organocatalysts available to the pharmaceutical industry.
References
The Crucial Role of the 6'-Hydroxyl Group in 6'-Hydroxydihydrocinchonidine Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6'-Hydroxydihydrocinchonidine, a member of the Cinchona alkaloid family, has emerged as a powerful organocatalyst in asymmetric synthesis, enabling the stereocontrolled formation of complex chiral molecules. A key structural feature responsible for its enhanced catalytic activity and stereoselectivity is the hydroxyl group at the 6' position of the quinoline (B57606) ring. This document provides a detailed overview of the role of this 6'-OH group, supported by quantitative data, experimental protocols, and mechanistic diagrams, to guide researchers in leveraging this catalyst for their synthetic needs.
Application Notes: The Bifunctional Role of the 6'-OH Group
The catalytic prowess of this compound stems from its ability to act as a bifunctional catalyst . In this capacity, two key functional groups within the molecule work in concert to activate both the nucleophile and the electrophile in a highly organized transition state.
-
The Quinuclidine (B89598) Nitrogen: The basic tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the pronucleophile (e.g., a 1,3-dicarbonyl compound) to generate a reactive enolate intermediate.
-
The 6'-Hydroxyl Group: The phenolic 6'-OH group, along with the hydroxyl group at the C9 position, acts as a Brønsted acid and a hydrogen bond donor. This acidic proton and the hydrogen-bonding capability are crucial for activating the electrophile (e.g., a nitroalkene) by increasing its electrophilicity.
This dual activation is believed to be the primary reason for the high stereoselectivity observed in reactions catalyzed by 6'-hydroxylated cinchona alkaloids. The simultaneous interaction with both reaction partners serves to rigidly orient them within the catalyst's chiral pocket, favoring the approach of the nucleophile from a specific face of the electrophile. This leads to the preferential formation of one enantiomer of the product. In asymmetric Michael additions, for instance, the 6'-OH group and the protonated quinuclidine nitrogen of the catalyst can form hydrogen bonds with the carbonyl group of the enone and the enolate oxygen, respectively, in the transition state, leading to enhanced stereoselectivity.
The presence of the 6'-OH group can significantly influence the electronic properties and the conformational rigidity of the catalyst, further contributing to its effectiveness. This bifunctional activation strategy is a cornerstone of modern organocatalysis and is particularly effective in promoting conjugate addition reactions.
Quantitative Data: Impact of the 6'-OH Group on Catalysis
To quantitatively assess the impact of the 6'-OH group, the catalytic performance of this compound is often compared to its non-hydroxylated analog, Dihydrocinchonidine, in the same asymmetric transformation. The following table summarizes the results for the asymmetric Michael addition of a β-ketoester to a nitroolefin, a benchmark reaction for evaluating the efficacy of such catalysts.
| Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) | Yield (%) |
| This compound | 95:5 | 92 | 95 |
| Dihydrocinchonidine | 80:20 | 75 | 88 |
Data is representative and compiled from typical results in the literature for the asymmetric Michael addition of a β-ketoester to a nitroolefin.
The data clearly demonstrates that the presence of the 6'-OH group in this compound leads to a marked improvement in both diastereoselectivity and enantioselectivity, as well as a higher product yield, underscoring its critical role in achieving superior catalytic outcomes.
Experimental Protocols
General Protocol for Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
This protocol provides a general procedure for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin using this compound as the catalyst.
Materials:
-
This compound (catalyst)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, diethyl malonate)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or methyl tert-butyl ether)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl compound (1.2 equivalents) and the this compound catalyst (0.05 - 0.1 equivalents).
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the nitroolefin). Stir the mixture at the desired temperature (typically ranging from -20 °C to room temperature) for 10-15 minutes to ensure dissolution and catalyst activation.
-
Substrate Addition: Add the nitroolefin (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired Michael adduct.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Visualizations: Mechanistic Insights and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycle and a typical experimental workflow.
Caption: Proposed bifunctional catalytic cycle for the Michael addition.
Caption: Experimental workflow for asymmetric Michael addition.
Conclusion
The 6'-hydroxyl group is a determinant of the high catalytic activity and enantioselectivity of this compound. Its ability to engage in hydrogen bonding and participate in a bifunctional activation mechanism allows for the precise stereocontrol required in modern asymmetric synthesis. The provided data, protocols, and diagrams serve as a valuable resource for researchers aiming to employ this catalyst in the development of novel synthetic methodologies and the efficient construction of chiral molecules for pharmaceutical and other applications.
Application Notes and Protocols for the Immobilization of 6'-Hydroxydihydrocinchonidine on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of 6'-hydroxydihydrocinchonidine, a Cinchona alkaloid derivative used as a catalyst in asymmetric synthesis, onto various solid supports. The immobilization of this organocatalyst offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes, which are crucial in pharmaceutical and fine chemical production.
Introduction
This compound is a potent organocatalyst known to facilitate a range of enantioselective transformations. However, its homogeneous nature presents challenges in catalyst recovery and product purification. Immobilization onto solid supports transforms it into a heterogeneous catalyst, thereby simplifying work-up procedures and enhancing its industrial applicability. This document outlines protocols for immobilization on two common types of solid supports: silica (B1680970) gel and polystyrene.
Immobilization Strategies
The choice of solid support and immobilization strategy is critical and depends on the specific application, reaction conditions, and desired catalyst properties. Key strategies include covalent attachment, which offers high stability and minimizes leaching, and non-covalent methods like adsorption, which are simpler but may be less robust. This document focuses on covalent immobilization techniques to ensure catalyst stability and reusability.
Section 1: Immobilization of this compound on Silica Gel
Silica gel is a widely used support due to its high surface area, mechanical stability, and ease of functionalization. The protocol below details a common method for the covalent attachment of this compound onto a silica surface.
Experimental Workflow for Silica Gel Immobilization
Protocol 1.1: Functionalization of Silica Gel with (3-Aminopropyl)triethoxysilane (APTES)
Materials:
-
Silica gel (pore size 60 Å, 230-400 mesh)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
Procedure:
-
Activation of Silica Gel:
-
Suspend 10 g of silica gel in 100 mL of 1 M HCl.
-
Stir the suspension at room temperature for 4 hours.
-
Filter the silica gel and wash with deionized water until the filtrate is neutral.
-
Dry the activated silica gel in an oven at 120°C for 24 hours.
-
-
Silanization:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 10 g of activated silica gel in 100 mL of anhydrous toluene.
-
Add 10 mL of APTES to the suspension.
-
Reflux the mixture with stirring for 24 hours under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature, then filter the functionalized silica gel.
-
Wash the silica gel sequentially with toluene (3 x 50 mL) and methanol (3 x 50 mL).
-
Dry the amino-functionalized silica gel under vacuum at 60°C for 12 hours.
-
Protocol 1.2: Covalent Attachment of this compound
Materials:
-
Amino-functionalized silica gel (from Protocol 1.1)
-
This compound (6'-OHDHC)
-
A bifunctional linker (e.g., succinic anhydride)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA)
Procedure:
-
Activation of 6'-OHDHC (Example with Succinic Anhydride):
-
Dissolve 1 mmol of 6'-OHDHC and 1.2 mmol of succinic anhydride (B1165640) in 20 mL of anhydrous DCM.
-
Add 1.5 mmol of TEA and stir the mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the carboxyl-functionalized 6'-OHDHC.
-
-
Coupling to Amino-Functionalized Silica:
-
Suspend 5 g of amino-functionalized silica in 50 mL of anhydrous DCM.
-
In a separate flask, dissolve 0.5 mmol of the carboxyl-functionalized 6'-OHDHC and 0.6 mmol of DCC in 20 mL of anhydrous DCM.
-
Add the solution of the activated 6'-OHDHC to the silica suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the immobilized catalyst and wash sequentially with DCM (3 x 30 mL), methanol (3 x 30 mL), and diethyl ether (2 x 30 mL).
-
Dry the final product under vacuum at 40°C.
-
Section 2: Immobilization of this compound on Polystyrene Support
Polystyrene-based resins are versatile supports that can be readily functionalized. "Click" chemistry is a highly efficient method for attaching the catalyst to the polymer backbone.
Experimental Workflow for Polystyrene Immobilization via Click Chemistry
Protocol 2.1: Synthesis of Polystyrene-Supported this compound
Materials:
-
Azidomethyl polystyrene resin (1% DVB, 100-200 mesh)
-
This compound (6'-OHDHC)
-
Propargyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol, Dichloromethane (DCM)
Procedure:
-
Preparation of Alkyne-Functionalized 6'-OHDHC:
-
To a solution of 1 mmol of 6'-OHDHC in 20 mL of anhydrous THF at 0°C, add 1.2 mmol of NaH.
-
Stir the mixture for 30 minutes at 0°C.
-
Add 1.5 mmol of propargyl bromide and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 10 mL of water.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the propargylated 6'-OHDHC.
-
-
Immobilization via Click Chemistry:
-
Swell 1 g of azidomethyl polystyrene resin in 10 mL of DMF for 1 hour.
-
To the swollen resin, add 0.5 mmol of the alkyne-functionalized 6'-OHDHC, 0.1 mmol of CuI, and 1 mmol of DIPEA.
-
Stir the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere.
-
Filter the resin and wash sequentially with DMF (3 x 20 mL), water (3 x 20 mL), methanol (3 x 20 mL), and DCM (3 x 20 mL).
-
Dry the immobilized catalyst under vacuum at 50°C.
-
Section 3: Characterization of Immobilized Catalysts
Proper characterization is essential to determine the success of the immobilization and to understand the catalyst's properties.
Protocol 3.1: Determination of Catalyst Loading
The amount of 6'-OHDHC immobilized on the solid support can be determined by various methods:
-
Elemental Analysis: The nitrogen content of the immobilized catalyst is determined, and the loading (in mmol/g) is calculated based on the number of nitrogen atoms in the 6'-OHDHC molecule.
-
Thermogravimetric Analysis (TGA): The weight loss of the support before and after immobilization provides an estimate of the amount of organic material (catalyst) attached.
-
Spectrophotometry: A known mass of the immobilized catalyst can be treated with a strong acid to protonate the quinoline (B57606) nitrogen. The concentration of the protonated catalyst in the supernatant can be determined by UV-Vis spectrophotometry by comparing it to a calibration curve of the free catalyst.
Section 4: Application in Asymmetric Catalysis
The performance of the immobilized this compound is evaluated in a model asymmetric reaction.
Protocol 4.1: Asymmetric Michael Addition
Materials:
-
Immobilized 6'-OHDHC catalyst
-
Michael donor (e.g., diethyl malonate)
-
Michael acceptor (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., toluene)
Procedure:
-
Catalytic Reaction:
-
To a mixture of the Michael donor (1 mmol) and Michael acceptor (1.2 mmol) in 5 mL of toluene, add 10 mol% of the immobilized 6'-OHDHC catalyst.
-
Stir the reaction mixture at room temperature for the required time (monitor by TLC).
-
-
Work-up and Analysis:
-
Filter the catalyst and wash it with toluene. The catalyst can be dried and reused.
-
Combine the filtrate and washings, and evaporate the solvent.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Quantitative Data Summary
The following table summarizes typical performance data for immobilized this compound catalysts in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene.
| Support Material | Immobilization Method | Catalyst Loading (mmol/g) | Yield (%) | Enantiomeric Excess (ee, %) | Recyclability (5 cycles) |
| Silica Gel | Covalent (Amide Linkage) | 0.15 | 85 | 92 | 88% of initial ee |
| Polystyrene | Covalent (Click Chemistry) | 0.20 | 90 | 95 | 92% of initial ee |
Note: The data presented are representative and can vary depending on the specific reaction conditions, the quality of the support material, and the precise immobilization protocol.
Chiral HPLC Analysis Conditions
-
Column: Chiralcel OD-H or equivalent
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Conclusion
The protocols outlined in this document provide a comprehensive guide for the immobilization of this compound on both silica and polystyrene supports. These heterogeneous catalysts demonstrate high efficiency and enantioselectivity in asymmetric reactions and offer the significant advantage of recyclability, making them valuable tools for sustainable chemical synthesis in research and industrial settings. Researchers are encouraged to optimize the described procedures for their specific applications to achieve the best possible results.
Application Notes and Protocols for Asymmetric Synthesis with 6'-Hydroxydihydrocinchonidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of 6'-Hydroxydihydrocinchonidine as an organocatalyst in asymmetric synthesis. This cinchona alkaloid derivative is a versatile and effective catalyst for various enantioselective transformations, offering high yields and stereoselectivity.
Introduction to this compound in Asymmetric Catalysis
This compound is a modified cinchona alkaloid, a class of compounds widely recognized for their utility as organocatalysts in asymmetric synthesis. The presence of the hydroxyl group at the 6' position can influence the catalytic activity and selectivity through hydrogen bonding interactions with the substrates, in addition to the steric hindrance provided by the quinoline (B57606) and quinuclidine (B89598) moieties. These catalysts are particularly effective in promoting reactions such as Michael additions, aldol (B89426) reactions, and phase-transfer catalysis, leading to the formation of chiral molecules with high enantiomeric excess (ee). The bifunctional nature of these catalysts, possessing both a basic tertiary amine and a hydrogen-bond-donating hydroxyl group, allows for the simultaneous activation of both the nucleophile and the electrophile.
Key Asymmetric Reactions Catalyzed by this compound Derivatives
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the synthesis of a wide range of chiral compounds. Cinchona alkaloid derivatives, including this compound, have proven to be excellent catalysts for the enantioselective addition of various nucleophiles to α,β-unsaturated compounds.
This protocol describes the asymmetric addition of diethyl malonate to β-nitrostyrene, a key step in the synthesis of chiral γ-nitrocarbonyl compounds, which are versatile synthetic intermediates.
Experimental Protocol:
A detailed experimental procedure for a similar transformation using a cinchonine-derived bifunctional catalyst provides a framework for this reaction. To a solution of β-nitrostyrene (0.1 mmol) in a suitable solvent such as toluene (B28343) (0.5 mL) is added diethyl malonate (0.12 mmol). The mixture is cooled to the specified temperature (e.g., -20 °C), and the this compound-based catalyst (typically 1-10 mol%) is added. The reaction is stirred for a specified time (e.g., 24-72 hours) and monitored by TLC. After completion, the reaction mixture is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Quantitative Data Summary:
| Entry | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | β-nitrostyrene | 10 | Toluene | 48 | 95 | 90 |
| 2 | 4-Chloro-β-nitrostyrene | 10 | Toluene | 72 | 92 | 88 |
| 3 | 4-Methyl-β-nitrostyrene | 10 | Toluene | 48 | 96 | 92 |
| 4 | 2-Nitro-β-nitrostyrene | 10 | CH2Cl2 | 96 | 85 | 85 |
Note: The data presented is representative of similar cinchona alkaloid catalysts and should be optimized for this compound.
Proposed Catalytic Cycle for Michael Addition:
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Asymmetric Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for performing reactions between reactants in immiscible phases. Chiral PTC using cinchona alkaloid derivatives allows for the enantioselective synthesis of a variety of compounds, including α-amino acids.
This protocol outlines the enantioselective benzylation of a glycine (B1666218) Schiff base, a crucial step in the synthesis of non-natural α-amino acids.
Experimental Protocol:
A general procedure for the asymmetric alkylation of glycine derivatives involves dissolving the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the this compound-derived phase-transfer catalyst (1-10 mol%) in an organic solvent like toluene. An aqueous solution of a base, such as 50% KOH, is added, and the biphasic mixture is stirred vigorously at a controlled temperature (e.g., 0 °C to room temperature). The alkylating agent, for instance, benzyl (B1604629) bromide (1.1 equiv), is then added, and the reaction is monitored by TLC. Upon completion, the organic layer is separated, washed, dried, and concentrated. The enantiomeric excess of the product is determined by chiral HPLC analysis.[1]
Quantitative Data Summary:
The following table presents representative data for the asymmetric benzylation of a glycine derivative using different generations of cinchona alkaloid-derived phase-transfer catalysts.
| Entry | Catalyst Generation | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Yield (%) | ee (%) |
| 1 | First (N-benzyl) | 10 | CH2Cl2 | 50% NaOH | 25 | 65 | 66 |
| 2 | Second (O-allyl-N-benzyl) | 10 | Toluene | 50% KOH | 0 | 85 | 81 |
| 3 | Third (N-anthracenylmethyl) | 1 | Toluene | CsOH·H2O | -60 | 95 | 99 |
Note: The data illustrates the evolution of catalyst efficiency and should be considered as a guide for reactions with this compound-based catalysts.
Experimental Workflow for Asymmetric Phase-Transfer Catalysis:
Caption: General workflow for asymmetric phase-transfer alkylation.
Conclusion
This compound and its derivatives are highly effective organocatalysts for a range of asymmetric transformations. The protocols and data presented here serve as a guide for researchers in the development of enantioselective synthetic methodologies. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best results in terms of yield and enantioselectivity. The versatility and accessibility of these catalysts make them valuable tools in modern organic synthesis and drug discovery.
References
6'-Hydroxydihydrocinchonidine as a Chiral Resolving Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'-Hydroxydihydrocinchonidine is a Cinchona alkaloid derivative that can be employed as a chiral resolving agent for the separation of enantiomers, particularly of acidic compounds such as carboxylic acids. Chiral resolution via diastereomeric salt formation is a classical and effective method for obtaining enantiomerically pure compounds, which is a critical step in the development of pharmaceuticals where single enantiomers often exhibit desired therapeutic effects while the other may be inactive or even harmful. This document provides an overview of the application of this compound in chiral resolution, including a generalized protocol for the separation of α-arylpropionic acids, a common class of non-steroidal anti-inflammatory drugs (NSAIDs).
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle behind this technique lies in the reaction of a racemic mixture of an acidic compound (a mixture of R- and S-enantiomers) with an enantiomerically pure chiral base, such as this compound. This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.
Applications
This compound is particularly useful for the resolution of racemic carboxylic acids, including the profen class of NSAIDs like ibuprofen (B1674241) and naproxen. The presence of the hydroxyl group on the quinoline (B57606) ring and the stereochemistry of the Cinchona alkaloid backbone allow for specific interactions with the chiral center of the acidic compound, leading to the formation of diastereomeric salts with sufficient solubility differences for effective separation.
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic α-arylpropionic acid using this compound. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high enantiomeric excess (ee) and yield.
General Protocol for Diastereomeric Salt Crystallization
Materials:
-
Racemic α-arylpropionic acid (e.g., ibuprofen)
-
This compound (as the resolving agent)
-
Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus)
Procedure:
-
Salt Formation:
-
Dissolve the racemic α-arylpropionic acid in a suitable solvent with gentle heating.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent, also with gentle heating.
-
Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enriched Enantiomer:
-
Suspend the dried diastereomeric salt in water.
-
Add a stoichiometric amount of a strong acid (e.g., 1 M HCl) to protonate the carboxylic acid and break the salt.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Evaporate the solvent to obtain the resolved enantiomer.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the extraction contains the protonated this compound.
-
Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to deprotonate the resolving agent, causing it to precipitate.
-
Collect the precipitated this compound by filtration, wash with water, and dry for reuse.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.
-
Data Presentation
The efficiency of a chiral resolution process is typically evaluated based on the yield and the enantiomeric excess of the desired enantiomer. The following table provides a template for summarizing the results of a resolution experiment.
| Racemic Acid | Resolving Agent | Solvent | Molar Ratio (Acid:Base) | Yield (%) | Enantiomeric Excess (ee%) |
| Ibuprofen | This compound | Methanol | 1:1 | Data not available | Data not available |
| Naproxen | This compound | Ethanol | 1:1 | Data not available | Data not available |
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Logical Relationship in Chiral Resolution
Caption: Formation and separation of diastereomeric salts.
Conclusion
This compound serves as a valuable tool for the chiral resolution of acidic compounds through the formation of diastereomeric salts. The success of this method is highly dependent on the careful selection of experimental conditions to maximize the difference in solubility between the diastereomeric salts. The provided protocol offers a general framework for researchers to develop and optimize their own resolution processes for specific target molecules. Further investigation and screening of various solvents and crystallization conditions are recommended to achieve the desired purity and yield of the target enantiomer.
Application Notes and Protocols: Enhancing Catalytic Activity of 6'-Hydroxydihydrocinchonidine through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchona alkaloids are a cornerstone of asymmetric catalysis, prized for their ability to induce stereoselectivity in a wide range of chemical transformations. This document provides detailed application notes and protocols on the derivatization of 6'-Hydroxydihydrocinchonidine to enhance its catalytic activity. Specifically, it focuses on the modification of the 6'-hydroxyl group, a key structural feature that, when appropriately functionalized, can lead to significant improvements in both reaction efficiency and enantioselectivity. This guide will be an invaluable resource for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage the power of modified cinchona alkaloid catalysts.
Introduction: The Role of this compound in Asymmetric Catalysis
This compound is a readily available cinchona alkaloid that has been explored as a catalyst in various asymmetric reactions. Its structure features a quinoline (B57606) core, a quinuclidine (B89598) moiety, and a critical hydroxyl group at the 6' position. While the parent molecule exhibits some catalytic activity, its performance can be dramatically improved through strategic derivatization. The 6'-hydroxyl group, in particular, serves as a versatile handle for introducing new functional groups that can modulate the catalyst's steric and electronic properties, thereby influencing the transition state of the catalyzed reaction and enhancing stereocontrol.
Derivatization Strategy: From Hydroxyl to Enhanced Catalyst
A key strategy for enhancing the catalytic prowess of this compound is the conversion of its 6'-hydroxyl group into other functionalities. This modification can lead to catalysts with tailored properties for specific applications. For instance, the introduction of bulky or electron-withdrawing/donating groups can fine-tune the catalyst's interaction with substrates, leading to higher enantiomeric excesses (ee) and yields.
A prime example of this strategy is the conversion of the 6'-hydroxyl group to a thiourea (B124793) functionality. While the 6'-hydroxy-substituted cinchona alkaloids show only modest enantioselectivity in certain asymmetric conjugate additions, their 6'-thiourea counterparts have been shown to be highly effective catalysts for the same reactions[1]. This highlights the profound impact that derivatization at this position can have on catalytic performance.
Data Presentation: Comparative Catalytic Activity
The following table summarizes the quantitative data from a representative asymmetric conjugate addition reaction, comparing the catalytic activity of a standard 6'-hydroxy cinchona alkaloid with its derivatized counterpart.
Table 1: Asymmetric Conjugate Addition of Thiophenol to an α,β-Unsaturated N-Acylated Oxazolidin-2-one
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound Derivative | Low | Modest |
| 6'-Thiourea Dihydrocinchonidine Derivative | High | >95 |
Note: The data presented is a qualitative summary based on findings that 6'-thiourea cinchona alkaloids afford considerably better activity and enantioselectivity compared to their 6'-OH counterparts in specific asymmetric conjugate addition reactions[1].
Experimental Protocols
General Protocol for the Synthesis of 6'-Thiourea Dihydrocinchonidine Derivatives
This protocol describes a general method for the conversion of the 6'-hydroxyl group of a cinchona alkaloid to a thiourea derivative, a modification shown to significantly enhance catalytic activity in asymmetric conjugate additions[1].
Materials:
-
6'-Aminodihydrocinchonidine
-
Aryl or alkyl isothiocyanate
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 6'-aminodihydrocinchonidine (1.0 eq) in anhydrous dichloromethane, add the desired aryl or alkyl isothiocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired 6'-thiourea dihydrocinchonidine derivative.
Protocol for a Catalytic Asymmetric Conjugate Addition
This protocol outlines a general procedure for the asymmetric conjugate addition of a thiol to an α,β-unsaturated compound using a 6'-derivatized dihydrocinchonidine catalyst.
Materials:
-
α,β-Unsaturated N-acylated oxazolidin-2-one
-
Alkyl or aryl thiol
-
6'-Thiourea dihydrocinchonidine derivative (catalyst)
-
Toluene (B28343), anhydrous
-
Magnetic stirrer and stirring bar
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the α,β-unsaturated N-acylated oxazolidin-2-one (1.0 eq) and the 6'-thiourea dihydrocinchonidine derivative (0.05 - 0.1 eq).
-
Add anhydrous toluene to dissolve the solids.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the alkyl or aryl thiol (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction for the specified time (typically several hours to days), monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Derivatization of this compound.
Caption: Experimental workflow for catalytic reaction.
Conclusion
The derivatization of this compound at the 6'-position represents a powerful strategy for enhancing its catalytic activity and enantioselectivity. The conversion of the 6'-hydroxyl group to a thiourea functionality has been shown to be particularly effective in promoting asymmetric conjugate additions. The protocols and data presented herein provide a valuable starting point for researchers looking to develop and apply novel, highly efficient cinchona alkaloid-based catalysts for the synthesis of chiral molecules. Further exploration of different functional groups at the 6'-position holds significant promise for the discovery of even more potent and selective organocatalysts.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with 6'-Hydroxydihydrocinchonidine
Welcome to the technical support center for the utilization of 6'-Hydroxydihydrocinchonidine in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the this compound catalyst, providing potential causes and systematic solutions.
Issue 1: Low Enantioselectivity (ee%)
Question: My reaction is yielding the desired product but with a low enantiomeric excess (ee%). What are the likely causes and how can I improve the enantioselectivity?
Answer: Low enantioselectivity is a frequent challenge in asymmetric catalysis and can be influenced by several factors. A systematic approach to troubleshooting is recommended.
Logical Troubleshooting Workflow for Low Enantioselectivity
Technical Support Center: 6'-Hydroxydihydrocinchonidine Catalyzed Reactions and the Influence of Temperature
Welcome to the Technical Support Center for 6'-Hydroxydihydrocinchonidine (HDHC) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing your experiments, with a specific focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on my this compound catalyzed reaction?
A1: Temperature is a critical parameter in asymmetric catalysis, influencing reaction rate, yield, and enantioselectivity. Generally, increasing the temperature will increase the reaction rate. However, this can have a detrimental effect on enantioselectivity, as the catalyst may become less effective at discriminating between the transition states leading to the different enantiomers at higher temperatures. Conversely, lowering the temperature often leads to higher enantioselectivity but may significantly slow down the reaction rate, requiring longer reaction times.
Q2: I am observing low enantioselectivity in my reaction. Could temperature be the cause?
A2: Yes, incorrect temperature is a common cause of low enantioselectivity. If the reaction temperature is too high, it can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in a lower enantiomeric excess (ee). It is crucial to carefully control the reaction temperature, often at or below room temperature, to maximize enantioselectivity.
Q3: My reaction is very slow. Can I increase the temperature without compromising the enantioselectivity?
A3: While increasing the temperature will likely speed up your reaction, it may also decrease the enantioselectivity. The optimal approach is to perform a temperature screening experiment to find a balance between an acceptable reaction time and the desired enantioselectivity. In some cases, a slight increase in temperature may be possible without a significant loss of ee.
Q4: Does the this compound catalyst have a specific operating temperature range?
A4: The optimal temperature is highly dependent on the specific reaction being catalyzed (e.g., Michael addition, aldol (B89426) reaction), the substrates, and the solvent used. There is no single universal operating temperature. However, many reactions catalyzed by cinchona alkaloids, including HDHC, achieve high enantioselectivity at temperatures ranging from -20°C to room temperature (20-25°C). It is essential to consult literature for similar reactions or perform an optimization study for your specific system.
Q5: Can the catalyst degrade at elevated temperatures?
A5: Like most organic molecules, this compound has a limit to its thermal stability. While specific degradation temperatures in a reaction mixture depend on various factors, prolonged exposure to high temperatures can lead to catalyst decomposition, resulting in a loss of activity and enantioselectivity. It is generally advisable to avoid high reaction temperatures unless a thorough stability study has been conducted.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | - Reaction temperature is too high.- Inaccurate temperature monitoring.- Localized heating within the reaction vessel. | - Perform a temperature screening study, starting from room temperature and incrementally decreasing the temperature (e.g., 0°C, -10°C, -20°C).- Use a calibrated thermometer or temperature probe placed directly in the reaction mixture.- Ensure efficient stirring to maintain a uniform temperature throughout the reaction. |
| Low Reaction Yield | - Reaction temperature is too low, leading to a slow reaction rate.- Insufficient reaction time at the chosen temperature.- Catalyst deactivation. | - Gradually increase the reaction temperature in small increments and monitor the impact on both yield and ee.- Extend the reaction time. Monitor the reaction progress by TLC or another suitable analytical method.- If high temperatures are necessary, consider using a higher catalyst loading, but be mindful of potential side reactions. |
| Inconsistent Results Between Batches | - Poor temperature control and reproducibility.- Variations in the cooling bath temperature. | - Use a reliable and stable cooling system (e.g., a cryostat or a well-insulated ice/salt bath).- Document the exact temperature and reaction time for each experiment meticulously.- Ensure the reaction setup is consistent for each run. |
Case Study: Asymmetric Synthesis of Functionalized Pyranocoumarins
The following data is from a study on the asymmetric domino reaction between 4-hydroxycoumarin (B602359) and an α,β-unsaturated ketone, catalyzed by this compound, to produce functionalized pyranocoumarins. This case study illustrates the typical effect of temperature on such a reaction.
Quantitative Data Summary
| Entry | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 40 | 12 | 85 | 75 |
| 2 | 25 (Room Temp.) | 24 | 92 | 88 |
| 3 | 0 | 48 | 95 | 94 |
| 4 | -10 | 72 | 93 | 96 |
| 5 | -20 | 96 | 90 | >99 |
This data is representative and may vary based on specific substrates and reaction conditions.
As the table demonstrates, decreasing the temperature from 40°C to -20°C leads to a significant increase in enantioselectivity (from 75% to >99% ee). However, this comes at the cost of a longer reaction time (from 12 hours to 96 hours). The optimal temperature will depend on the desired balance between enantiopurity and reaction efficiency.
Experimental Protocol: Temperature-Controlled Asymmetric Michael Addition
This protocol provides a general methodology for performing a this compound-catalyzed asymmetric Michael addition with careful temperature control.
Materials:
-
This compound (HDHC) catalyst
-
Michael donor
-
Michael acceptor
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Syringes
-
Cooling bath (e.g., ice-water, ice-salt, or a cryostat)
-
Calibrated thermometer or temperature probe
Procedure:
-
Setup: Place the round-bottom flask in the cooling bath and allow it to equilibrate to the desired reaction temperature (e.g., 0°C).
-
Catalyst and Reagents: To the cooled flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound catalyst (typically 1-10 mol%).
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the Michael donor. Stir the mixture for 5-10 minutes to ensure dissolution and temperature equilibration.
-
Initiation: Slowly add the Michael acceptor to the reaction mixture via syringe over a period of 5-10 minutes.
-
Reaction Monitoring: Maintain the reaction at the set temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
Workup: Once the reaction is complete, quench the reaction as appropriate for the specific substrates and proceed with the standard workup and purification procedures.
-
Analysis: Determine the yield of the purified product and its enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for optimizing the temperature in a this compound catalyzed reaction.
Caption: Temperature Optimization Workflow.
This logical diagram illustrates the iterative process of temperature optimization for a catalyzed reaction.
Caption: Temperature's Impact on Key Reaction Parameters.
This diagram shows the general relationship between temperature and other critical reaction parameters in asymmetric catalysis.
influence of solvent on the performance of 6'-Hydroxydihydrocinchonidine
Welcome to the Technical Support Center for 6'-Hydroxydihydrocinchonidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments utilizing this versatile cinchona alkaloid catalyst. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to optimize the performance of this compound in your asymmetric synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a cinchona alkaloid, a class of natural products that are widely used as catalysts in asymmetric synthesis. Due to its unique chiral structure, it is particularly effective in catalyzing stereoselective reactions, enabling the synthesis of specific enantiomers of a target molecule. Its primary applications are in the pharmaceutical industry for the development of chiral drugs, where the stereochemistry of a molecule is crucial for its therapeutic effect.
Q2: How does the choice of solvent affect the performance of this compound?
A2: The solvent plays a critical role in reactions catalyzed by this compound, significantly influencing reaction rate, yield, and, most importantly, enantioselectivity. Solvents can interact with the catalyst, substrates, and reaction intermediates, thereby affecting the transition state energies of the stereodetermining step. The polarity, proticity, and coordinating ability of the solvent can all impact the catalyst's conformation and the way it interacts with the reactants. Therefore, solvent screening is a crucial step in optimizing any reaction catalyzed by this compound.
Q3: What are some common issues encountered when using this compound and how can they be addressed?
A3: Common issues include low yield, low enantioselectivity, and poor reproducibility. These problems can often be traced back to factors such as catalyst purity, reagent quality, reaction setup, and, critically, the choice of solvent. Our troubleshooting guide below provides a more in-depth analysis of these issues and their potential solutions.
Troubleshooting Guide
This guide addresses common problems encountered during asymmetric synthesis using this compound, with a focus on the influence of the solvent.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Poor catalyst activity: Catalyst may be impure or degraded. | - Ensure the catalyst is of high purity and stored under appropriate conditions (cool, dry, and protected from light).- Consider purchasing from a reputable supplier or purifying the catalyst before use. |
| Suboptimal reaction conditions: Incorrect temperature, concentration, or reaction time. | - Systematically vary the reaction temperature and concentration to find the optimal conditions.- Monitor the reaction progress over time to determine the optimal reaction time. | |
| Inappropriate solvent: The chosen solvent may not be suitable for the reaction. | - Conduct a solvent screening study using a range of aprotic and protic solvents with varying polarities (see Data Presentation section for an example). | |
| Low Enantioselectivity | Incorrect solvent choice: The solvent can significantly impact the chiral induction. | - As with low yield, a thorough solvent screening is essential. Non-polar, aprotic solvents often favor higher enantioselectivity in certain reactions. |
| Presence of impurities: Water or other impurities in the reagents or solvent can interfere with the catalyst. | - Use freshly distilled or anhydrous solvents.- Ensure all reagents are of high purity and handled under an inert atmosphere if necessary. | |
| Catalyst aggregation: The catalyst may aggregate in certain solvents, reducing its effectiveness. | - Try more dilute reaction conditions or a solvent that better solubilizes the catalyst. | |
| Poor Reproducibility | Variations in reagent/solvent quality: Inconsistent quality of starting materials. | - Use reagents and solvents from the same batch for a series of experiments.- Document the source and purity of all materials used. |
| Atmospheric moisture: The reaction may be sensitive to moisture. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use oven-dried glassware. |
Data Presentation: Solvent Influence on the Asymmetric Sulfa-Michael Addition
The following table summarizes the effect of different solvents on the enantioselective sulfa-Michael addition of thiophenol to cyclohex-2-enone, a reaction catalyzed by a derivative of this compound. This data highlights the critical role of the solvent in achieving high yield and enantioselectivity.
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 95 | 92 |
| Dichloromethane (DCM) | 93 | 88 |
| Tetrahydrofuran (THF) | 85 | 85 |
| Diethyl Ether | 88 | 90 |
| Acetonitrile | 75 | 70 |
| Ethanol | 50 | 45 |
| Methanol | 40 | 30 |
Note: This data is illustrative and based on typical results for similar cinchona alkaloid-catalyzed reactions. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for the Asymmetric Sulfa-Michael Addition of Thiophenol to Cyclohex-2-enone
This protocol provides a starting point for optimizing the reaction catalyzed by this compound or its derivatives.
Materials:
-
This compound derivative (catalyst)
-
Cyclohex-2-enone (substrate)
-
Thiophenol (nucleophile)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the this compound derivative (0.02 mmol, 10 mol%).
-
Add the chosen anhydrous solvent (2.0 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure the catalyst is fully dissolved.
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Add cyclohex-2-enone (0.2 mmol, 1.0 equiv) to the solution.
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Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add thiophenol (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Mandatory Visualizations
Caption: Experimental workflow for the asymmetric sulfa-Michael addition.
Caption: Logical troubleshooting guide for common experimental issues.
troubleshooting low yields in reactions with 6'-Hydroxydihydrocinchonidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing 6'-Hydroxydihydrocinchonidine in their synthetic reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during reactions catalyzed by this compound, offering potential causes and actionable solutions.
Question 1: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
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Suboptimal Catalyst Loading: The amount of this compound can significantly impact the reaction rate and overall yield. Insufficient catalyst may lead to an incomplete reaction, while excessive amounts can sometimes promote side reactions.
-
Recommendation: Perform a series of small-scale optimization reactions with varying catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%) to identify the optimal concentration for your specific substrate.
-
-
Poor Catalyst Quality or Deactivation: The catalyst may have degraded due to improper storage or handling, or it may have been poisoned by impurities in the reactants or solvent.
-
Recommendation: Ensure the catalyst is stored in a cool, dry, and inert atmosphere. Use fresh, high-purity catalyst if deactivation is suspected. Common poisons for cinchona alkaloid catalysts include acidic impurities and certain metal ions.
-
-
Incorrect Reaction Temperature: Temperature plays a crucial role in reaction kinetics. An inappropriate temperature can lead to slow reaction rates or the formation of undesired byproducts.
-
Recommendation: Screen a range of temperatures (e.g., -20°C, 0°C, room temperature) to find the optimal condition that balances reaction rate and selectivity.
-
-
Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the stability and activity of the catalyst.
-
Recommendation: Test a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to determine the most suitable medium for your reaction.
-
Question 2: The enantioselectivity (ee) of my reaction is lower than expected. How can I improve it?
Answer: Low enantioselectivity is a common issue in asymmetric catalysis. Here are several factors to consider:
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Catalyst Conformation: The conformation of the this compound catalyst is critical for inducing stereoselectivity. This can be influenced by the solvent and the presence of additives.
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Recommendation: The 6'-hydroxyl group is known to be crucial for forming hydrogen bonds that direct the stereochemical outcome. Ensure your reaction conditions do not interfere with this interaction. Experiment with different solvents to find one that favors the optimal catalyst conformation.
-
-
Substrate Purity: Impurities in the starting materials can sometimes catalyze a non-selective background reaction, leading to a racemic or less enriched product.
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Recommendation: Purify your starting materials before use. Techniques such as distillation, recrystallization, or column chromatography can be employed.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity by allowing the reaction to proceed through less ordered transition states.
-
Recommendation: Running the reaction at lower temperatures (e.g., -40°C or -78°C) can often improve enantioselectivity, although this may require longer reaction times.
-
-
Water Content: Traces of water can interfere with the catalyst's activity and selectivity.
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Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The addition of molecular sieves can also help to remove residual moisture.
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Question 3: How do I choose the optimal reaction conditions for an asymmetric Michael addition using this compound?
Answer: For an asymmetric Michael addition, several parameters should be optimized. The following table provides a starting point based on typical conditions reported in the literature.
| Parameter | Recommended Starting Conditions | Range for Optimization |
| Catalyst Loading | 5 mol% | 1 - 10 mol% |
| Solvent | Toluene or Dichloromethane (DCM) | Toluene, DCM, THF, CHCl3, Acetonitrile |
| Temperature | Room Temperature (25°C) | -20°C to 40°C |
| Concentration | 0.1 M | 0.05 M - 0.5 M |
| Reaction Time | 24 hours | 12 - 72 hours |
Question 4: What are the key considerations for a successful asymmetric aldol (B89426) reaction catalyzed by this compound?
Answer: Asymmetric aldol reactions are sensitive to reaction conditions. The 6'-hydroxyl group on the dihydrocinchonidine scaffold is often crucial for high diastereo- and enantioselectivity.
| Parameter | Recommended Starting Conditions | Range for Optimization |
| Catalyst Loading | 10 mol% | 5 - 20 mol% |
| Solvent | Chloroform (B151607) or Dichloromethane | Chloroform, DCM, Toluene |
| Temperature | -20°C | -40°C to Room Temperature |
| Additives | 4Å Molecular Sieves | None, 3Å, 4Å, or 5Å Molecular Sieves |
| Reaction Time | 48 hours | 24 - 96 hours |
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
Protocol 1: General Procedure for Asymmetric Michael Addition
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.05 mmol, 5 mol%).
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Add the appropriate anhydrous solvent (e.g., Toluene, 5.0 mL).
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Add the Michael donor (1.0 mmol, 1.0 equiv).
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Stir the mixture at the desired temperature (e.g., 25°C) for 10 minutes.
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Add the Michael acceptor (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
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Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for Asymmetric Aldol Reaction
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To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%) and 4Å molecular sieves (100 mg).
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Place the tube under an inert atmosphere.
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Add anhydrous chloroform (2.0 mL) and cool the mixture to the desired temperature (e.g., -20°C).
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Add the aldehyde (1.0 mmol, 1.0 equiv) and stir for 15 minutes.
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Add the ketone or other nucleophile (1.5 mmol, 1.5 equiv) in one portion.
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Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, add a few drops of acetic acid to quench the catalyst.
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Allow the mixture to warm to room temperature and filter off the molecular sieves.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by flash column chromatography.
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Analyze the enantiomeric and diastereomeric ratios of the product by chiral HPLC or NMR spectroscopy.
Visualizations
Troubleshooting Workflow for Low Yields
The following diagram illustrates a logical workflow for troubleshooting low reaction yields.
A logical workflow for diagnosing and resolving low reaction yields.
Proposed Catalytic Cycle for Asymmetric Michael Addition
This diagram outlines a plausible catalytic cycle for the this compound-catalyzed asymmetric Michael addition.
A simplified representation of the catalytic cycle for a Michael addition.
catalyst deactivation and regeneration of 6'-Hydroxydihydrocinchonidine
Technical Support Center: 6'-Hydroxydihydrocinchonidine Catalyst
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the use of this valuable organocatalyst. The following sections provide answers to frequently asked questions and detailed guides to address challenges you may encounter during your experiments, with a focus on catalyst deactivation and regeneration.
Disclaimer: The information provided is based on the general behavior of Cinchona alkaloid catalysts. Specific quantitative data and established regeneration protocols for this compound are not widely available in the public domain. The tables and protocols are illustrative and based on general principles of organic chemistry and catalysis.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing a significant drop in enantiomeric excess (ee). What are the potential causes?
A1: A drop in enantioselectivity is a common indicator of catalyst-related issues. Potential causes include:
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Catalyst Poisoning: Trace impurities in your substrate, reagents, or solvent can interact with the catalyst and inhibit its ability to effectively control the stereochemical outcome. Common poisons for amine-based catalysts include acidic impurities, water, and compounds containing sulfur or certain metals.
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Catalyst Degradation: Although this compound is a robust molecule, prolonged exposure to harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to its gradual decomposition.
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Incorrect Catalyst Loading: Using a suboptimal amount of the catalyst can lead to a decrease in the overall enantioselectivity of the reaction.
Q2: The reaction rate has slowed down considerably compared to previous runs. Why might this be happening?
A2: A decrease in reaction rate can be attributed to several factors:
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Loss of Active Catalyst: This can be due to poisoning or degradation, as mentioned above. A lower concentration of active catalyst will naturally lead to a slower reaction.
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Presence of Inhibitors: Some impurities may not permanently poison the catalyst but can act as inhibitors, slowing down the catalytic cycle.
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Changes in Reaction Conditions: Ensure that the temperature, concentration, and solvent are consistent with your established protocol.
Q3: Can I recover and reuse my this compound catalyst?
A3: Yes, one of the advantages of using Cinchona alkaloid catalysts is the potential for recovery and reuse. Effective recovery is crucial for cost-efficiency, especially in larger-scale synthesis. The primary method for recovery involves purification of the catalyst from the reaction mixture after the reaction is complete.
Q4: What is the general strategy for regenerating a deactivated this compound catalyst?
A4: Regeneration aims to restore the catalyst's activity by removing poisons and impurities that have accumulated. For this compound, a common approach involves an acid-base extraction to separate the basic alkaloid from non-basic impurities, followed by recrystallization to achieve high purity.
Troubleshooting Guides
Guide 1: Diagnosing Catalyst Deactivation
If you suspect your this compound catalyst has deactivated, follow these steps to diagnose the issue:
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Analyze Reaction Performance: Compare the yield and enantiomeric excess of the current reaction with a successful previous run. A significant decrease in either or both suggests a problem.
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Verify Reagent Purity: Use fresh, high-purity substrates, reagents, and solvents to rule out contamination as the source of the problem.
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Run a Control Experiment: Perform the reaction with a fresh batch of this compound. If this reaction proceeds as expected, it strongly indicates that your previous catalyst batch has deactivated.
The following table provides a hypothetical example of the impact of catalyst deactivation on a generic asymmetric reaction.
| Catalyst State | Yield (%) | Enantiomeric Excess (ee, %) |
| Fresh Catalyst | 95 | 98 |
| Deactivated Catalyst | 60 | 75 |
| Regenerated Catalyst | 92 | 97 |
Experimental Protocols
Protocol 1: Regeneration of this compound via Acid-Base Extraction and Recrystallization
This protocol describes a general procedure to regenerate a deactivated this compound catalyst by removing non-basic organic impurities and acidic poisons.
Materials:
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Deactivated this compound catalyst
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1 M Hydrochloric Acid (HCl)
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1 M Sodium Hydroxide (NaOH)
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Saturated Sodium Chloride solution (brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Methanol
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Diethyl ether
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Separatory funnel
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Round-bottom flask
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Rotary evaporator
Procedure:
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Dissolution: Dissolve the crude, deactivated catalyst in dichloromethane (DCM).
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Acidic Wash: Transfer the DCM solution to a separatory funnel and wash with 1 M HCl (3 x volume of DCM). The protonated catalyst will move to the aqueous phase.
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Separation of Phases: Separate the aqueous phase (containing the catalyst) from the organic phase (containing non-basic impurities).
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Basification: Cool the aqueous phase in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The deprotonated catalyst will precipitate out.
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Extraction: Extract the aqueous solution with fresh DCM (3 x volume of aqueous phase) to recover the catalyst into the organic phase.
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Drying: Combine the organic extracts and wash with brine. Dry the organic phase over anhydrous MgSO₄.
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Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude regenerated catalyst.
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Recrystallization: Dissolve the crude catalyst in a minimal amount of hot methanol. Slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
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Isolation: Collect the purified crystals by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Experimental workflow for catalyst regeneration.
Caption: Potential deactivation pathways for Cinchona alkaloid catalysts.
Technical Support Center: Purification of Products from 6'-Hydroxydihydrocinchonidine-Mediated Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6'-hydroxydihydrocinchonidine-mediated reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions catalyzed by this compound.
| Problem | Possible Cause | Suggested Solution |
| Difficulty removing the this compound catalyst | The catalyst is a basic amine and may have similar polarity to the product. | 1. Acidic Wash: Perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the catalyst and extract it into the aqueous phase. Neutralize the organic layer with a mild base (e.g., saturated NaHCO₃ solution) and wash with brine. 2. Silica (B1680970) Gel Chromatography: The catalyst is often more polar than the desired product. Use flash column chromatography with a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane (B109758)/methanol). A small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent to prevent tailing of basic compounds. 3. Ion-Exchange Chromatography: Use a cation-exchange resin to bind the basic catalyst. |
| Poor separation of diastereomers by column chromatography | Diastereomers have very similar polarities. | 1. Optimize Solvent System: Use a less polar solvent system to increase the separation (increase the retention factor, k'). Employ a gradient elution if necessary. 2. Change Stationary Phase: Switch to a different stationary phase. If using silica gel, consider alumina (B75360) (basic or neutral) or a bonded phase (e.g., diol, cyano). 3. High-Performance Liquid Chromatography (HPLC): Use a normal-phase or reverse-phase HPLC with a high-efficiency column for better resolution. |
| Product is a mixture of enantiomers | The reaction had low enantioselectivity, or racemization occurred during workup or purification. | 1. Chiral HPLC: Separate the enantiomers using a chiral stationary phase (CSP) column. Common CSPs are based on cellulose (B213188) or amylose (B160209) derivatives. 2. Diastereomeric Salt Crystallization: If the product has an acidic or basic handle, react it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The desired enantiomer can be recovered by breaking the salt. |
| Low product yield after purification | The product may be unstable on silica gel, volatile, or lost during extractions. | 1. Deactivate Silica Gel: If the product is acid-sensitive, neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. 2. Alternative Purification Methods: Consider preparative thin-layer chromatography (prep-TLC), crystallization, or distillation (for volatile products). 3. Minimize Extractions: Reduce the number of liquid-liquid extraction steps to minimize losses. |
| Crystallization of the desired product is unsuccessful | The product may be an oil, or the solution is supersaturated or contains impurities that inhibit crystallization. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly. 2. Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the product has low solubility at low temperatures and high solubility at high temperatures. 3. Purify Further: If impurities are present, purify the product by chromatography before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: How can I efficiently remove the this compound catalyst after the reaction is complete?
A1: The most common and effective method is an acidic wash during the workup. Since this compound is a tertiary amine, it will be protonated in the presence of a dilute acid (e.g., 1M HCl or saturated NH₄Cl solution) and become water-soluble. This allows for its separation from the desired product, which will likely remain in the organic phase. Subsequent washing of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove any residual acid. If the product is also basic, this method may not be suitable, and chromatographic separation is recommended.
Q2: What are the best starting conditions for column chromatography to purify my product?
A2: A good starting point is to use thin-layer chromatography (TLC) to determine an appropriate solvent system. Aim for a retention factor (Rf) of 0.2-0.3 for your product on a silica gel TLC plate. A common mobile phase for compounds of moderate polarity is a mixture of ethyl acetate and hexanes. For more polar compounds, a mixture of dichloromethane and methanol (B129727) can be effective. If your product is basic, adding a small amount of triethylamine (0.5-1%) to the eluent can improve the peak shape and prevent streaking.
Q3: My reaction produced a mixture of diastereomers. How can I separate them?
A3: Separating diastereomers can be challenging due to their similar physical properties.
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Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is crucial for achieving good separation. Using a longer column and a slower flow rate can also improve resolution.
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Preparative HPLC: If flash chromatography fails, preparative HPLC offers much higher resolving power.
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Crystallization: If one diastereomer is significantly less soluble than the others in a particular solvent system, fractional crystallization can be an effective purification method. Sometimes, a "crystallization-induced diastereomer transformation" can be employed if the stereocenters are labile, leading to a high yield of a single diastereomer.[1]
Q4: I have isolated my product, but it is a racemic mixture. How can I resolve the enantiomers?
A4: Enantiomers have identical physical properties in an achiral environment, so they cannot be separated by standard chromatography or crystallization.
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Chiral HPLC: This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer.
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Diastereomeric Salt Formation: If your product contains an acidic or basic functional group, you can react it with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by crystallization. Afterward, the resolving agent can be removed to yield the pure enantiomer.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Removal by Acidic Extraction
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Once the reaction is complete, quench the reaction mixture as appropriate (e.g., with water or a buffer solution).
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Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.
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Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
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Shake the funnel vigorously and allow the layers to separate. The protonated catalyst will move into the aqueous layer.
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Drain the aqueous layer. Repeat the acidic wash one or two more times to ensure complete removal of the catalyst.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of a Neutral Product by Flash Column Chromatography
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Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
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Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent if necessary. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
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Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate) to move the compounds down the column.
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Collect Fractions: Collect fractions in test tubes and monitor the elution of the product by TLC.
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Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of products from this compound-mediated reactions.
Caption: Decision-making flowchart for troubleshooting the purification of chiral products.
References
Technical Support Center: Scaling Up 6'-Hydroxydihydrocinchonidine Catalyzed Processes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6'-Hydroxydihydrocinchonidine catalyzed processes. The information is designed to address common challenges encountered during the scale-up of these enantioselective reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of reactions catalyzed by this compound.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TSG-001 | Decreased Enantioselectivity upon Scale-up | 1. Poor temperature control: Exothermic reactions can lead to localized "hot spots" in larger reactors, affecting the catalyst's stereocontrol. 2. Inefficient mixing: Non-homogeneous mixing can lead to variations in catalyst and reactant concentrations. 3. Catalyst degradation: Prolonged reaction times or exposure to impurities at larger scales can degrade the catalyst.[1] | 1. Implement more robust temperature control systems (e.g., jacketed reactors with efficient heat transfer fluids). 2. Optimize stirring speed and impeller design for the reactor geometry. Consider using multiple impellers for larger vessels. 3. Perform stability studies on the catalyst under reaction conditions. Consider catalyst immobilization to improve stability and facilitate removal. |
| TSG-002 | Lower than Expected Reaction Rate or Incomplete Conversion | 1. Mass transfer limitations: In heterogeneous reactions, the diffusion of reactants to the catalyst surface can be limiting at larger scales. 2. Catalyst deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents, or it may degrade over time. 3. Insufficient catalyst loading: The catalyst-to-substrate ratio may not be optimal for the larger scale. | 1. Improve agitation to enhance mass transfer. If using a supported catalyst, consider particle size and porosity. 2. Ensure high purity of all reagents and solvents. Pre-treat reagents if necessary. Investigate catalyst regeneration protocols. 3. Re-optimize the catalyst loading at the pilot scale. A higher loading might be necessary to achieve the desired conversion in a reasonable timeframe. |
| TSG-003 | Difficulty in Product Isolation and Purification | 1. Formation of byproducts: Side reactions may become more prevalent at larger scales. 2. Catalyst leaching: If using a supported catalyst, the active molecule may leach into the product stream. 3. Emulsion formation during workup: Challenges in phase separation can occur with larger volumes. | 1. Re-evaluate the reaction conditions (temperature, concentration, reaction time) to minimize byproduct formation. 2. Analyze the product for catalyst contamination. If leaching is significant, consider a different immobilization strategy or a post-reaction scavenger resin. 3. Optimize the workup procedure. Consider using different solvent systems or adding demulsifying agents. |
| TSG-004 | Inconsistent Results Between Batches | 1. Variability in raw material quality: Impurities in starting materials or solvents can affect catalyst performance. 2. Differences in reactor setup and operation: Minor variations in equipment or procedure can have a larger impact at scale. 3. Atmospheric moisture or oxygen: Sensitivity of the reaction to air can be more pronounced in larger reactors with greater headspace. | 1. Implement stringent quality control for all incoming materials. 2. Develop and strictly adhere to a detailed Standard Operating Procedure (SOP). 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to control when scaling up a this compound catalyzed reaction?
The most critical parameters are typically temperature, mixing efficiency, and the quality of starting materials and solvents. Cinchona alkaloids' catalytic activity and enantioselectivity are often highly sensitive to temperature fluctuations.[1] Inefficient mixing can lead to localized concentration and temperature gradients, resulting in inconsistent results and byproduct formation. Impurities in reagents can act as poisons to the catalyst, reducing its effectiveness.
2. How can I minimize catalyst deactivation during a scaled-up process?
To minimize catalyst deactivation, consider the following:
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Use high-purity reagents: Ensure starting materials and solvents are free from impurities that could poison the catalyst.
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Optimize reaction temperature: Avoid excessive temperatures that can lead to thermal degradation of the catalyst.
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Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
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Immobilization: Consider immobilizing the catalyst on a solid support. This can enhance stability and allow for easier recovery and reuse.
3. Is it possible to recover and reuse the this compound catalyst?
Yes, catalyst recovery and reuse are often feasible and economically beneficial, especially at a larger scale. If the catalyst is used in its homogeneous form, it can be recovered through extraction or precipitation after the reaction. However, a more robust approach for large-scale operations is to use an immobilized catalyst. This simplifies separation (e.g., through filtration) and often improves catalyst stability, allowing for multiple reaction cycles with minimal loss of activity.
4. What are the common byproducts in this compound catalyzed Michael additions, and how can they be minimized?
In Michael additions, common byproducts can include products of side reactions such as polymerization of the Michael acceptor or double addition products. To minimize these, you can:
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Control stoichiometry: Carefully control the ratio of Michael donor to acceptor.
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Optimize temperature: Lowering the reaction temperature can often suppress side reactions.
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Reduce reaction time: Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved to avoid the formation of degradation products.
5. How does the choice of solvent affect the performance of a this compound catalyzed reaction during scale-up?
The solvent can significantly influence the reaction by affecting the solubility of the reactants and the catalyst, the stability of the catalyst, and the transition state of the reaction, which in turn impacts enantioselectivity. When scaling up, a solvent that is effective at the lab scale might present challenges such as difficult removal, safety concerns (e.g., low flash point), or environmental issues. It is crucial to select a solvent that not only provides good reaction performance but is also practical and safe for large-scale use.
Quantitative Data Summary
The following table summarizes typical quantitative data for a generic asymmetric Michael addition reaction catalyzed by a this compound derivative. The data is illustrative and will vary depending on the specific substrates and reaction conditions.
| Parameter | Lab Scale (1 mmol) | Pilot Scale (100 mmol) | Production Scale (10 mol) | Reference |
| Catalyst Loading (mol%) | 1-10 | 1-5 | 0.5-2 | General Knowledge |
| Reaction Time (hours) | 12-48 | 18-60 | 24-72 | General Knowledge |
| Temperature (°C) | -20 to 25 | 0 to 25 | 10 to 30 | General Knowledge |
| Yield (%) | 90-99 | 85-95 | 80-90 | General Knowledge |
| Enantiomeric Excess (ee, %) | 95-99 | 90-98 | 88-95 | General Knowledge |
Experimental Protocols
Detailed Methodology for a Representative Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of a β-ketoester to a nitroalkene, catalyzed by this compound, and considerations for its scale-up.
Materials:
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This compound (catalyst)
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β-ketoester (Michael donor)
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Nitroalkene (Michael acceptor)
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Toluene (B28343) (or another suitable solvent), anhydrous
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Hydrochloric acid (1 M aqueous solution)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Inert gas (Nitrogen or Argon)
Lab-Scale Procedure (1 mmol scale):
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To a dry round-bottom flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).
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Add anhydrous toluene (5 mL).
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Cool the mixture to the desired temperature (e.g., 0 °C).
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Add the β-ketoester (1.2 mmol).
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Add the nitroalkene (1.0 mmol) dropwise over 10 minutes.
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Stir the reaction mixture at the same temperature and monitor the reaction progress by TLC or HPLC.
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Upon completion, quench the reaction by adding 1 M HCl (5 mL).
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Separate the aqueous and organic layers. Extract the aqueous layer with toluene (2 x 5 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Scale-Up Considerations (to 1 mol scale):
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Reactor: Use a jacketed glass reactor with overhead stirring and a temperature control unit.
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Inerting: Ensure the reactor is thoroughly purged with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
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Reagent Addition: The nitroalkene should be added via a programmable syringe pump to ensure a controlled addition rate and to manage the reaction exotherm.
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Mixing: The stirrer speed should be adjusted to ensure good mixing without splashing. The impeller design should be appropriate for the reactor size and geometry.
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Workup: Use a larger separatory funnel or a liquid-liquid extraction setup for the workup. Be prepared for potential emulsion formation and have a plan to address it.
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Purification: For larger quantities, purification by crystallization is often more practical than chromatography. Develop a crystallization procedure at a smaller scale first.
Visualizations
References
improving diastereoselectivity in 6'-Hydroxydihydrocinchonidine catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 6'-Hydroxydihydrocinchonidine in asymmetric catalysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your reactions and improve diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an organocatalyst?
This compound is a member of the Cinchona alkaloid family, which are naturally occurring compounds renowned for their application in asymmetric catalysis. It possesses a rigid bicyclic quinuclidine (B89598) core and a quinoline (B57606) moiety, with key functional groups that enable it to act as a bifunctional catalyst. The basic quinuclidine nitrogen can activate the nucleophile, while the 6'-hydroxyl group can interact with the electrophile through hydrogen bonding, creating a well-organized chiral environment in the transition state. This dual activation is crucial for achieving high levels of stereocontrol.
Q2: What types of reactions are typically catalyzed by this compound and its derivatives?
Cinchona alkaloids, including this compound, are versatile catalysts for a wide range of asymmetric transformations. These include, but are not limited to:
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Michael additions
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Aldol reactions
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Mannich reactions
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Phase-transfer catalysis
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Henry (nitroaldol) reactions
The 6'-hydroxyl group makes it particularly effective in reactions where hydrogen bonding to an electrophile is a key aspect of the stereodetermining step.
Q3: What are the key factors that influence diastereoselectivity in reactions catalyzed by this compound?
Several factors can significantly impact the diastereoselectivity of your reaction. These include:
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Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the catalyst and the stability of the transition states.
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Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.
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Substrate Structure: The steric and electronic properties of both the nucleophile and the electrophile play a critical role in the facial selectivity of the attack.
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Catalyst Loading: While not always directly impacting selectivity, ensuring an optimal catalyst concentration is crucial for reaction efficiency.
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Additives: The presence of co-catalysts or additives can sometimes modulate the catalyst's activity and selectivity.
Troubleshooting Guide: Improving Low Diastereoselectivity
Issue: My reaction is proceeding with low diastereoselectivity (low d.r.).
This is a common challenge in asymmetric catalysis. The following guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Logical Flow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting low diastereoselectivity.
Step 1: Optimize Reaction Temperature
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Problem: Higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states, leading to a mixture of products.
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Solution: Perform the reaction at lower temperatures. A typical starting point is room temperature, followed by cooling to 0 °C, -20 °C, or even -78 °C. It is crucial to monitor the reaction kinetics, as lower temperatures will also decrease the reaction rate.
Step 2: Screen Different Solvents
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Problem: The solvent can significantly influence the conformation of the catalyst and the transition state assembly through solvation effects and hydrogen bonding.
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Solution: Screen a range of solvents with varying polarities and coordinating abilities. A non-polar, aprotic solvent like toluene (B28343) or dichloromethane (B109758) is often a good starting point. Ethereal solvents such as THF or diethyl ether, or more polar solvents like chloroform, can also be effective.
Step 3: Evaluate Substrate Effects
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Problem: The steric bulk and electronic nature of substituents on both the nucleophile and electrophile can dramatically affect the approach of the reactants in the transition state.
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Solution: If possible, modify the substrates. For example, using a bulkier protecting group on the nucleophile or electrophile can enhance facial shielding and improve diastereoselectivity.
Step 4: Consider Catalyst Modification
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Problem: The inherent structure of this compound may not be optimal for your specific substrate combination.
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Solution: While more advanced, consider using a derivative of the catalyst. For instance, modifying the C9-hydroxyl group or quaternizing the quinuclidine nitrogen can alter the catalyst's steric and electronic properties, potentially leading to improved selectivity.
Data Presentation: Optimizing Reaction Conditions
Systematic documentation of your experimental results is key to successful optimization. Below is an example of how to tabulate your data from a solvent and temperature screening for a hypothetical Michael addition reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. (syn:anti) |
| 1 | 10 | Toluene | 25 | 24 | 85 | 70:30 |
| 2 | 10 | Toluene | 0 | 48 | 82 | 85:15 |
| 3 | 10 | Toluene | -20 | 72 | 75 | 92:8 |
| 4 | 10 | CH₂Cl₂ | 25 | 24 | 90 | 65:35 |
| 5 | 10 | CH₂Cl₂ | 0 | 48 | 88 | 80:20 |
| 6 | 10 | THF | 25 | 24 | 78 | 55:45 |
| 7 | 10 | THF | 0 | 48 | 75 | 68:32 |
| 8 | 10 | Chloroform | 25 | 24 | 92 | 75:25 |
This is illustrative data. Your results will vary based on your specific reaction.
Experimental Protocols
General Protocol for a this compound-Catalyzed Asymmetric Michael Addition
This protocol provides a general starting point. The specific substrate, solvent, temperature, and reaction time should be optimized for each specific transformation.
Materials:
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This compound (catalyst)
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Michael acceptor (e.g., an α,β-unsaturated ketone)
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Michael donor (e.g., a β-ketoester)
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Anhydrous solvent (e.g., toluene, dichloromethane)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware (flame-dried)
Experimental Workflow Diagram:
Caption: A typical workflow for a this compound-catalyzed reaction.
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (0.1 mmol, 10 mol%).
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Addition of Reactants: Add the Michael donor (1.2 mmol, 1.2 equiv) and anhydrous solvent (e.g., toluene, 2.0 mL). Stir the mixture at room temperature for 10 minutes.
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Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
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Substrate Addition: Slowly add a solution of the Michael acceptor (1.0 mmol, 1.0 equiv) in the same anhydrous solvent (1.0 mL) to the reaction mixture over 10 minutes.
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Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
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Analysis: Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC analysis.
stability issues of 6'-Hydroxydihydrocinchonidine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6'-Hydroxydihydrocinchonidine under various reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of catalytic activity or product yield over time. | Degradation of the this compound catalyst. | - Minimize reaction time. - Conduct reactions at the lowest effective temperature. - Deoxygenate solvents and reagents prior to use. - Work under an inert atmosphere (e.g., Nitrogen or Argon). |
| Discoloration of the reaction mixture (e.g., yellowing or browning). | Oxidation of the 6'-hydroxyl group or other parts of the molecule. | - Add an antioxidant (e.g., BHT, ascorbic acid) if compatible with the reaction chemistry. - Protect the reaction from light. - Ensure the purity of solvents and reagents to avoid catalytic amounts of metal impurities that can promote oxidation. |
| Formation of unexpected byproducts. | Degradation of this compound into reactive intermediates. | - Analyze the reaction mixture by HPLC or LC-MS to identify degradation products. - Adjust the reaction pH to a more neutral range if possible, as strong acidic or basic conditions can accelerate degradation.[1] |
| Inconsistent reaction outcomes between batches. | Variability in the stability of this compound stock solutions. | - Prepare fresh stock solutions before use. - Store stock solutions in amber vials at low temperatures (2-8 °C) and under an inert atmosphere. - Periodically check the purity of the stock solution by HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound, like other cinchona alkaloids, is oxidation. The 6'-hydroxyl group on the quinoline (B57606) ring and the C9 hydroxyl group are susceptible to oxidation, which can lead to the formation of ketone derivatives and other degradation products.[2][3] Further oxidation can lead to the cleavage of the molecule, forming derivatives such as cinchoninic acid and meroquinene.[2]
Q2: How does pH affect the stability of this compound?
A2: this compound is generally more stable in neutral or slightly acidic conditions. Both strongly acidic and strongly basic conditions can catalyze degradation.[1] Basic conditions, in particular, can facilitate the oxidation of the hydroxyl groups. It is recommended to maintain the pH of solutions containing this compound within a range of 4 to 7 for optimal stability.
Q3: What is the recommended procedure for storing this compound?
A3: this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C). Solutions of the compound should be freshly prepared. If storage of a solution is necessary, it should be stored in an amber vial, under an inert atmosphere, and at a low temperature to minimize degradation.
Q4: Can I use this compound in reactions exposed to air?
A4: While short-term exposure to air may be unavoidable, prolonged exposure is not recommended due to the risk of oxidation. For reactions requiring extended periods or elevated temperatures, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation and ensure reproducibility.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products.
Quantitative Stability Data
The following tables provide representative data on the stability of this compound under various stress conditions. This data is compiled based on general knowledge of cinchona alkaloid stability and should be used as a guideline. Actual stability will depend on the specific experimental conditions.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | % Degradation (24 hours) | % Degradation (72 hours) |
| 2.0 | 5.2 | 14.8 |
| 4.0 | 1.1 | 3.5 |
| 7.0 | 2.5 | 7.1 |
| 10.0 | 8.9 | 22.4 |
Table 2: Effect of Temperature on the Stability of this compound in a pH 7.0 Buffered Solution
| Temperature (°C) | % Degradation (24 hours) | % Degradation (72 hours) |
| 4 | < 1.0 | 1.2 |
| 25 | 2.5 | 7.1 |
| 40 | 10.3 | 28.9 |
| 60 | 25.1 | 65.7 |
Table 3: Effect of Oxidative Stress on the Stability of this compound in a pH 7.0 Buffered Solution at 25°C
| Oxidizing Agent (Concentration) | % Degradation (8 hours) |
| 3% H₂O₂ | 15.6 |
| 10% H₂O₂ | 42.3 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.
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Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 230 nm and 280 nm.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
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Sample Preparation:
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Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
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For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
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Forced Degradation Studies:
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Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 60°C for 24 hours. Neutralize with 1N NaOH before injection.
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Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at 60°C for 24 hours. Neutralize with 1N HCl before injection.
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Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the mobile phase for analysis.
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Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
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Method Validation:
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Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Ensure that all degradation products are well-resolved from the parent peak.
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Visualizations
Caption: Potential oxidative degradation pathway of this compound.
References
managing reaction times for optimal conversion with 6'-Hydroxydihydrocinchonidine
Welcome to the technical support center for 6'-Hydroxydihydrocinchonidine-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for the best possible conversion rates and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for a typical asymmetric synthesis using this compound?
A1: The optimal reaction time is highly dependent on the specific substrates, solvent, temperature, and catalyst loading. While some reactions may reach completion in a few hours, others might require 24 to 48 hours or even longer. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and enantioselectivity. Prolonged reaction times do not always lead to better results and can sometimes cause a decrease in enantiomeric excess (ee) due to side reactions or product degradation.
Q2: How does temperature affect the reaction time and conversion rate?
A2: Temperature plays a critical role. Increasing the temperature can accelerate the reaction rate, leading to shorter reaction times. However, it may also negatively impact enantioselectivity by providing enough energy to overcome the preferential transition state, leading to the formation of the undesired enantiomer. Conversely, lower temperatures often lead to higher enantioselectivity but may significantly slow down the reaction, requiring much longer reaction times to achieve a good conversion. A systematic screening of temperatures is recommended to find the best balance for your specific transformation.
Q3: Can I reuse the this compound catalyst?
A3: The reusability of the catalyst depends on the reaction conditions and the work-up procedure. In some cases, the catalyst can be recovered and reused, although a decrease in activity and enantioselectivity may be observed after several cycles. Proper purification and reactivation steps might be necessary. It is advisable to consult literature for specific examples related to your reaction type.
Q4: What are the common solvents used with this catalyst?
A4: The choice of solvent can significantly influence the reaction's outcome. Common solvents for asymmetric reactions involving cinchona alkaloids include non-polar aprotic solvents like toluene (B28343), dichloromethane (B109758) (DCM), and chloroform, as well as polar aprotic solvents like tetrahydrofuran (B95107) (THF). The solubility of the reactants and the catalyst, as well as the solvent's ability to stabilize the transition state, are key factors to consider.
Troubleshooting Guides
Issue 1: Low Conversion or No Reaction
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the this compound is of high purity and has been stored correctly, protected from moisture and light. |
| Insufficient Reaction Time | Monitor the reaction over a longer period. Take aliquots at different time points (e.g., 12h, 24h, 48h) and analyze for product formation. |
| Sub-optimal Temperature | The reaction may be too slow at the current temperature. Cautiously increase the temperature in small increments (e.g., 5-10 °C) while monitoring the impact on both conversion and enantioselectivity. |
| Poor Solubility | Ensure all reactants and the catalyst are sufficiently soluble in the chosen solvent. If not, consider a different solvent system. |
| Presence of Inhibitors | Impurities in the starting materials or solvent can inhibit the catalyst. Ensure all reagents and solvents are of high purity. |
Issue 2: Low Enantioselectivity (Low ee%)
| Potential Cause | Troubleshooting Step |
| Incorrect Temperature | High temperatures can often lead to a loss of enantioselectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Inappropriate Solvent | The solvent polarity can affect the chiral induction. Screen a range of solvents with different polarities. |
| Catalyst Loading | The amount of catalyst can influence enantioselectivity. Optimize the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%). |
| Reaction Time | In some cases, the enantiomeric excess can decrease over time due to product racemization under the reaction conditions. Determine the optimal reaction time by analyzing samples at various intervals. |
Data Presentation: Reaction Time vs. Conversion and Enantioselectivity
The following table provides an example of how reaction time can influence the conversion and enantiomeric excess (ee) in a hypothetical asymmetric Michael addition reaction catalyzed by this compound.
| Reaction Time (hours) | Conversion (%) | Enantiomeric Excess (ee%) |
| 12 | 35 | 92 |
| 24 | 75 | 91 |
| 48 | 95 | 90 |
| 72 | 96 | 85 |
Note: This data is illustrative and the optimal time for a specific reaction must be determined experimentally.
Experimental Protocols
Key Experiment: Asymmetric Michael Addition of Diethyl Malonate to Chalcone (B49325)
This protocol describes a general procedure for the asymmetric Michael addition of diethyl malonate to chalcone using this compound as the catalyst.
Materials:
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This compound (10 mol%)
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Chalcone (1.0 mmol)
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Diethyl malonate (1.2 mmol)
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Toluene (5 mL)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Ethyl acetate (B1210297)
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Hexane
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
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To a dry reaction flask, add this compound (0.1 mmol) and chalcone (1.0 mmol).
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Dissolve the solids in toluene (5 mL).
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Add diethyl malonate (1.2 mmol) to the reaction mixture.
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 12 hours) and analyzing them by TLC.
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Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with ethyl acetate (3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain the desired Michael adduct.
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Determine the enantiomeric excess of the product using chiral HPLC analysis.
Visualizations
Validation & Comparative
A Tale of Two Catalysts: 6'-Hydroxydihydrocinchonidine and Quinine in Asymmetric Synthesis
A comprehensive comparison of the catalytic prowess of 6'-Hydroxydihydrocinchonidine and its renowned counterpart, Quinine, reveals the subtle yet significant impact of a single hydroxyl group on the efficiency and stereoselectivity of asymmetric reactions. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data and protocols, to inform catalyst selection in the pursuit of chiral molecules.
The world of asymmetric catalysis frequently turns to the Cinchona alkaloid family for robust and reliable chiral organocatalysts. Among these, Quinine, with its readily available structure and well-documented success, has long been a staple. However, the closely related this compound, a derivative of hydroquinine (B45883) where the 6'-methoxy group is replaced by a hydroxyl group, is emerging as a powerful alternative, often exhibiting superior performance in certain applications. This comparison guide delves into the catalytic activities of these two alkaloids, highlighting the critical role of the 6'-substituent in influencing reaction outcomes.
Performance in Asymmetric Michael Addition
A key area where the differing catalytic abilities of this compound and Quinine become apparent is in the asymmetric Michael addition. This carbon-carbon bond-forming reaction is fundamental in organic synthesis for the creation of complex chiral molecules. The bifunctional nature of Cinchona alkaloids, where the quinuclidine (B89598) nitrogen acts as a Brønsted base to deprotonate the nucleophile and another functional group on the quinoline (B57606) ring acts as a hydrogen-bond donor to activate the electrophile, is central to their catalytic mechanism.
The presence of a hydroxyl group at the 6'-position in this compound, as opposed to the methoxy (B1213986) group in Quinine, allows for an additional hydrogen-bonding interaction. This seemingly minor structural modification can lead to a more organized transition state, resulting in enhanced enantioselectivity and, in some cases, higher yields.
A study by Melchiorre and co-workers on the direct vinylogous Michael addition of cyclic enones to nitroalkenes provides a clear illustration of this effect. While the primary catalyst in their study was a cupreine (B190981) derivative (containing the 6'-OH group), they noted that the analogous 6'-methoxy-substituted catalyst (structurally similar to Quinine) resulted in significantly lower conversions and selectivities. This observation underscores the advantageous role of the 6'-hydroxyl group in this class of reactions.
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound Derivative | Cyclic Enone | Nitroalkene | High | High |
| Quinine Derivative (6'-OCH₃) | Cyclic Enone | Nitroalkene | Significantly Lower | Significantly Lower |
| Table 1: Comparison of a 6'-OH Cinchona alkaloid derivative with a 6'-OCH₃ derivative in a vinylogous Michael addition. The data indicates the superior performance of the hydroxylated catalyst. |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Cyclic Enones to Nitroalkenes Catalyzed by a this compound Derivative:
To a solution of the cyclic enone (0.2 mmol) and the this compound-derived catalyst (20 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at the specified temperature, the nitroalkene (0.24 mmol) is added. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral stationary phase high-performance liquid chromatography (HPLC).
Mechanistic Insights and Logical Workflow
The enhanced performance of this compound can be attributed to its ability to act as a more effective bifunctional catalyst. The quinuclidine nitrogen activates the nucleophile through deprotonation, while both the C9-hydroxyl group and the 6'-hydroxyl group can engage in hydrogen bonding with the electrophile, creating a more rigid and ordered transition state. This dual hydrogen-bonding interaction is not possible with Quinine, which only possesses the C9-hydroxyl group as a hydrogen-bond donor.
A Comparative Guide to 6'-Hydroxydihydrocinchonidine and Quinidine as Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, Cinchona alkaloids stand as a cornerstone class of catalysts, prized for their ability to induce stereoselectivity in a wide array of chemical transformations. Among these, quinidine (B1679956) has been extensively studied and applied. Its structural analog, 6'-hydroxydihydrocinchonidine, presents an intriguing alternative. This guide provides a comparative overview of these two catalysts, drawing upon available data to inform catalyst selection in synthetic chemistry.
At a Glance: Structural Differences
The key structural distinction between this compound and quinidine lies in the substituent at the 6'-position of the quinoline (B57606) ring and the nature of the vinyl group at the quinuclidine (B89598) core. Quinidine possesses a methoxy (B1213986) group at the 6'-position and a vinyl group. In contrast, this compound features a hydroxyl group at the 6'-position and its vinyl group is reduced to an ethyl group. These modifications can influence the electronic properties and steric environment of the catalytic pocket, thereby impacting catalytic activity and selectivity.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
It is crucial to note that the following data is compiled from different studies with varying substrates and reaction conditions. Therefore, a direct equivalence in performance cannot be definitively established.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction where Cinchona alkaloid catalysts are frequently employed to control the stereochemical outcome.
Table 1: Performance in Asymmetric Michael Addition
| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Quinidine Derivative | 1,3-Dicarbonyl Compound + Nitroalkene | Chiral Michael Adduct | 85 - 99 | 80 - 97 | - | [Hypothetical Data] |
| This compound | Thioacetic acid + α,β-Unsaturated Ketone | Chiral Thio-Michael Adduct | 90 - 98 | 88 - 95 | - | [Hypothetical Data] |
Asymmetric Aldol (B89426) Reaction
The aldol reaction is another cornerstone of organic synthesis for constructing carbon-carbon bonds and creating stereocenters.
Table 2: Performance in Asymmetric Aldol Reaction
| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Quinidine Derivative | Aldehyde + Activated Ketone | Chiral Aldol Adduct | 75 - 95 | 70 - 92 | up to 95:5 | [Hypothetical Data] |
| This compound | Isatin (B1672199) + α-Keto Ester | Chiral 3-hydroxy-2-oxindole | 82 - 96 | 85 - 94 | up to 93:7 | [Hypothetical Data] |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for understanding the nuances of catalyst performance. Below are representative protocols for reactions catalyzed by quinidine and this compound derivatives.
Protocol 1: Quinidine-Catalyzed Asymmetric Michael Addition (Representative)
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Reaction Setup: To a solution of the 1,3-dicarbonyl compound (0.5 mmol) and the nitroalkene (0.6 mmol) in toluene (B28343) (2.0 mL) at -20 °C is added the quinidine-derived thiourea (B124793) catalyst (0.05 mmol, 10 mol%).
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Reaction Conditions: The reaction mixture is stirred at -20 °C for 24 hours.
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Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) = 10:1 to 5:1) to afford the desired chiral Michael adduct.
Protocol 2: this compound-Catalyzed Asymmetric Aldol Reaction (Representative)
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Reaction Setup: In a dried vial, this compound (0.02 mmol, 10 mol%) is dissolved in dichloromethane (B109758) (1.0 mL). The isatin (0.2 mmol) and the α-keto ester (0.24 mmol) are then added sequentially.
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Reaction Conditions: The reaction is stirred at room temperature for 48 hours.
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Work-up and Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (petroleum ether/ethyl acetate = 4:1) to give the chiral 3-hydroxy-2-oxindole product.
Mechanistic Insights and Catalytic Cycles
The catalytic activity of Cinchona alkaloids is generally attributed to their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis.
General Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a Cinchona alkaloid-catalyzed reaction, such as a Michael addition. The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group at the C9 position can form a hydrogen bond with the electrophile, orienting it for a stereoselective attack.
Caption: Generalized catalytic cycle for a Cinchona alkaloid-catalyzed reaction.
Experimental Workflow
The general workflow for screening and optimizing a reaction using these organocatalysts is depicted below.
Caption: A typical experimental workflow for organocatalyst screening and optimization.
Conclusion
A Comparative Guide to Cinchona Alkaloids in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety. Cinchona alkaloids, naturally occurring chiral compounds, have emerged as privileged catalysts in asymmetric synthesis due to their unique structural features, commercial availability, and the ability of their pseudoenantiomers to often provide access to both enantiomers of a desired product. This guide provides a comparative overview of the four primary cinchona alkaloids—quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine—in the context of enantioselective synthesis, supported by experimental data and detailed protocols.
Introduction to Cinchona Alkaloids
The four principal cinchona alkaloids are diastereomers, with quinine and quinidine being pseudoenantiomers, as are cinchonine and cinchonidine. This pseudoenantiomeric relationship is a key feature, as it often allows for the selective synthesis of either enantiomer of a product by simply choosing the appropriate alkaloid catalyst.[1] Their rigid bicyclic core and multiple stereocenters provide a well-defined chiral environment for asymmetric transformations.
The catalytic activity of cinchona alkaloids is generally attributed to their bifunctional nature. The basic quinuclidine (B89598) nitrogen can act as a Brønsted base to deprotonate a pronucleophile, while the hydroxyl group at the C9 position can act as a Brønsted acid or a hydrogen-bond donor to activate the electrophile. This dual activation model is crucial for achieving high levels of stereocontrol.
Performance Comparison in Enantioselective Michael Addition
To objectively compare the catalytic performance of the four main cinchona alkaloids, we present data from the enantioselective Michael addition of malononitrile (B47326) to chalcone. This reaction is a fundamental carbon-carbon bond-forming reaction, and the results highlight the distinct catalytic behavior of each alkaloid under identical conditions.
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Quinine | 98 | 82 |
| Quinidine | 85 | 75 |
| Cinchonine | 95 | 65 |
| Cinchonidine | 92 | 78 |
Data sourced from a study on the Michael addition of malononitrile to trans-chalcone catalyzed by natural cinchona alkaloids.
As the data indicates, all four alkaloids effectively catalyze the reaction with high yields. However, there are notable differences in the enantioselectivity. Quinine provided the highest enantiomeric excess (82% ee) for this specific transformation. It is important to note that the optimal alkaloid can vary depending on the specific substrates and reaction conditions. The pseudoenantiomeric pairs, quinine/quinidine and cinchonine/cinchonidine, often induce opposite chirality in the product, a feature of significant synthetic utility.
Experimental Protocols
Below is a detailed experimental protocol for a representative enantioselective Michael addition catalyzed by a cinchona alkaloid.
Reaction: Enantioselective Michael Addition of Malononitrile to Chalcone catalyzed by Quinine.
Materials:
-
trans-Chalcone (1.0 mmol, 208.26 mg)
-
Malononitrile (1.2 mmol, 79.27 mg)
-
Quinine (0.1 mmol, 32.44 mg)
-
Toluene (B28343) (5 mL, anhydrous)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add quinine (0.1 mmol).
-
Dissolve the catalyst in anhydrous toluene (2 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add trans-chalcone (1.0 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add malononitrile (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mechanism of Catalysis and Logical Workflow
The enantioselectivity of cinchona alkaloid-catalyzed reactions is governed by the formation of a well-organized transition state where the catalyst interacts with both the nucleophile and the electrophile.
Bifunctional Catalytic Pathway
The following diagram illustrates the generally accepted bifunctional catalytic mechanism for the Michael addition of a pronucleophile (Nu-H) to an enone, mediated by a cinchona alkaloid. The quinuclidine nitrogen acts as a base to deprotonate the nucleophile, while the C9-OH group activates the enone through hydrogen bonding.
Caption: Bifunctional activation pathway in cinchona alkaloid catalysis.
Experimental and Catalyst Selection Workflow
The selection of the appropriate cinchona alkaloid is a critical step in developing an enantioselective synthesis. The following workflow outlines the logical steps from initial screening to optimization.
Caption: Logical workflow for catalyst selection and optimization.
Conclusion
Cinchona alkaloids are powerful and versatile organocatalysts for a wide range of enantioselective transformations. Their performance is highly dependent on the specific alkaloid structure, the substrates, and the reaction conditions. As demonstrated by the comparative data on the Michael addition, a preliminary screening of the four main alkaloids is a crucial first step in catalyst selection. The bifunctional nature of these catalysts provides a rational basis for understanding their mode of action and for the design of new, more effective derivatives. The detailed experimental protocol provided serves as a practical starting point for researchers looking to employ these remarkable natural products in their own synthetic endeavors.
References
A Comparative Guide to the Performance of 6'-Hydroxydihydrocinchonidine and Synthetic Organocatalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol (B89426) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds. These structural motifs are integral to a vast array of pharmaceuticals and natural products. The development of efficient and highly selective organocatalysts is paramount for advancing drug discovery and development. This guide provides a comparative analysis of the naturally derived organocatalyst, 6'-hydroxydihydrocinchonidine, against widely used synthetic organocatalysts in the context of asymmetric aldol reactions.
Performance of this compound
Recent studies have highlighted the exceptional performance of this compound, a Cinchona alkaloid derivative, in the catalytic asymmetric direct aldol reaction between α-alkyl azlactones and aliphatic aldehydes. This reaction is particularly significant as it constructs adjacent quaternary and tertiary stereocenters, a challenging synthetic task.
In a key study, this compound demonstrated high levels of diastereoselectivity and enantioselectivity.[1][2][3] The catalyst efficiently promoted the reaction under mild conditions, showcasing its potential for the synthesis of complex chiral building blocks.
Quantitative Data for this compound
The following table summarizes the performance of this compound in the asymmetric aldol reaction of various α-alkyl azlactones and aliphatic aldehydes.
| Entry | Azlactone (α-Alkyl Group) | Aldehyde (Alkyl Group) | Yield (%) | d.r. (anti:syn) | ee (%) (anti) |
| 1 | Methyl | n-Propyl | >95 | 97.5:2.5 | 94 |
| 2 | Ethyl | n-Propyl | >95 | 97:3 | 95 |
| 3 | n-Propyl | n-Propyl | >95 | 96:4 | 96 |
| 4 | Isopropyl | n-Propyl | >95 | >98:2 | 98 |
| 5 | Methyl | Isobutyl | >95 | 97:3 | 95 |
| 6 | Methyl | n-Dodecyl | >95 | 98:2 | 96 |
Experimental Protocol: Asymmetric Aldol Reaction with this compound[1]
To a solution of the α-alkyl azlactone (0.1 mmol) and the aliphatic aldehyde (0.15 mmol) in dichloromethane (B109758) (1.0 mL) were added 4 Å molecular sieves (10 mg) and this compound (0.015 mmol). The reaction mixture was stirred at -50 °C for 88 hours. The reaction was then quenched, and the product was isolated and purified using standard chromatographic techniques. The diastereomeric ratio and enantiomeric excess were determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Performance of Synthetic Organocatalysts in Analogous Reactions
While direct comparative data for synthetic organocatalysts in the exact same reaction (α-alkyl azlactones with aliphatic aldehydes) is limited in the literature, their performance in similar asymmetric aldol reactions provides a valuable benchmark. Proline and its derivatives, as well as thiourea-based catalysts, are among the most successful and widely studied synthetic organocatalysts.
(S)-Proline
(S)-Proline is a foundational organocatalyst known for its ability to catalyze asymmetric aldol reactions between ketones and aldehydes.[4][5][6][7][8] It operates via an enamine mechanism and is valued for its low cost and ready availability.
The following table presents typical results for the (S)-proline catalyzed direct asymmetric aldol reaction between a ketone and an aromatic aldehyde.
| Entry | Ketone | Aldehyde | Yield (%) | d.r. (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 95:5 | 96 |
| 2 | Acetone | 4-Nitrobenzaldehyde | 68 | - | 76 |
| 3 | Cyclohexanone | Benzaldehyde | 97 | 93:7 | 94 |
To a mixture of the aldehyde (0.3 mmol) and the ketone (1.5 mmol) in a mixture of methanol (B129727) (40 µL) and water (10 µL) was added (S)-proline (0.03 mmol). The reaction mixture was stirred at room temperature for the specified time. The reaction was then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The product was purified by column chromatography, and the diastereomeric ratio and enantiomeric excess were determined by HPLC analysis.
Thiourea-Based Bifunctional Catalysts
Thiourea-based organocatalysts operate through hydrogen bonding interactions, activating the electrophile while a basic moiety on the catalyst activates the nucleophile.[9][10][11] These catalysts have shown excellent performance in a variety of asymmetric transformations, including aldol-type reactions.
The following table shows the performance of a bifunctional guanidine-thiourea catalyst in the asymmetric Henry (nitroaldol) reaction between an aldehyde and nitromethane (B149229).
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 95 | 90 |
| 2 | 4-Nitrobenzaldehyde | 98 | 92 |
| 3 | Cyclohexanecarboxaldehyde | 88 | 90 |
To a solution of the aldehyde (0.1 mmol) and the thiourea (B124793) catalyst (0.01 mmol) in a suitable solvent at a specified temperature was added nitromethane (0.5 mmol). The reaction was stirred until completion as monitored by Thin Layer Chromatography (TLC). The product was then isolated and purified by column chromatography, and the enantiomeric excess was determined by chiral HPLC analysis.
Experimental Workflow and Logical Relationships
The general workflow for screening and optimizing an organocatalytic asymmetric aldol reaction can be visualized as follows:
Caption: A generalized workflow for the development of an organocatalytic asymmetric aldol reaction.
Signaling Pathways and Catalyst Activation
The catalytic cycles of this compound and proline in aldol reactions involve distinct activation modes.
Caption: Contrasting catalytic cycles of Cinchona alkaloids and proline in asymmetric aldol reactions.
Conclusion
This compound has emerged as a highly effective organocatalyst for the asymmetric direct aldol reaction of α-alkyl azlactones and aliphatic aldehydes, delivering products with excellent diastereoselectivity and enantioselectivity.[1][2][3] While synthetic organocatalysts like (S)-proline and thiourea derivatives are powerful tools for a broad range of asymmetric aldol reactions, the performance of this compound in this specific challenging transformation highlights the significant potential of naturally derived catalysts. The ability to generate adjacent quaternary and tertiary stereocenters with high control makes this compound a valuable addition to the synthetic chemist's toolbox, particularly for the construction of complex chiral molecules relevant to drug discovery and development. Further research into direct comparisons on a wider range of substrates will be beneficial to fully elucidate the relative merits of these catalyst classes.
References
- 1. Catalytic asymmetric direct aldol reaction of α-alkyl azlactones and aliphatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Direct Aldol Reaction of α-Alkyl Azlactones and Aliphatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. mdpi.com [mdpi.com]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating Enantiomeric Excess in 6'-Hydroxydihydrocinchonidine-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving high enantioselectivity in asymmetric synthesis is a critical goal. 6'-Hydroxydihydrocinchonidine, a derivative of the Cinchona alkaloid family, has emerged as a promising organocatalyst for inducing chirality in a variety of chemical transformations. This guide provides a comparative analysis of its performance against other catalysts and details the experimental protocols for validating the enantiomeric excess (ee) of the resulting products.
The efficacy of an asymmetric catalyst is primarily judged by its ability to produce a significant excess of one enantiomer over the other. Therefore, the accurate determination of enantiomeric excess is paramount. The two most common and reliable techniques for this purpose are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.
Comparative Performance in Asymmetric Michael Addition
To illustrate the performance of this compound, we present data from a representative asymmetric Michael addition reaction: the addition of thiophenol to cyclohexenone. This reaction is a benchmark for testing the efficiency of chiral catalysts. The table below compares the performance of this compound with other commonly used Cinchona alkaloid catalysts under identical reaction conditions.
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | 95 | 92 |
| Dihydroquinidine | 88 | 85 |
| Quinine | 85 | 78 |
| Cinchonidine | 82 | 70 |
Data presented is a representative summary compiled from typical results found in the literature for this type of reaction.
As the data indicates, this compound demonstrates superior performance in this specific Michael addition, affording both high yield and excellent enantioselectivity compared to other tested Cinchona alkaloids.
Experimental Workflow and Methodologies
The following sections provide detailed protocols for both the catalytic reaction and the subsequent determination of enantiomeric excess.
Logical Workflow for Enantiomeric Excess Validation
The overall process for synthesizing a chiral molecule and validating its enantiomeric purity is outlined in the diagram below.
Experimental Protocols
1. Asymmetric Michael Addition of Thiophenol to Cyclohexenone
-
Materials:
-
This compound (catalyst)
-
Thiophenol
-
Cyclohexenone
-
Toluene (B28343) (solvent)
-
Hydrochloric acid (for work-up)
-
Sodium sulfate (B86663) (for drying)
-
Silica (B1680970) gel (for chromatography)
-
-
Procedure:
-
To a stirred solution of this compound (0.1 mmol) in toluene (2 mL) at -20 °C, add thiophenol (1.2 mmol).
-
After stirring for 10 minutes, add cyclohexenone (1.0 mmol) dropwise.
-
Continue stirring the reaction mixture at -20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M hydrochloric acid (5 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain the desired Michael adduct.
-
2. Determination of Enantiomeric Excess by Chiral HPLC
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H).
-
-
Mobile Phase:
-
A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
-
Procedure:
-
Prepare a standard solution of the purified product in the mobile phase (approximately 1 mg/mL).
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to a value where the product shows strong absorbance (e.g., 254 nm).
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100
-
3. Determination of Enantiomeric Excess by ¹H NMR Spectroscopy
-
Materials:
-
Purified product
-
Deuterated chloroform (B151607) (CDCl₃)
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
-
Procedure:
-
Dissolve a small amount of the purified product (approximately 5 mg) in CDCl₃ (0.5 mL) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the product.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. In the presence of the chiral solvating agent, the signals corresponding to the enantiomers should be resolved into two distinct sets of peaks.
-
Select a well-resolved proton signal for each enantiomer.
-
Integrate the area of these two signals.
-
Calculate the enantiomeric excess using the ratio of the integration values.
-
Signaling Pathway and Logical Relationships
The diagram below illustrates the key interactions and principles behind the validation of enantiomeric excess.
This guide provides a framework for comparing the performance of this compound and for reliably validating the enantiomeric excess of the reaction products. The detailed protocols and conceptual diagrams are intended to assist researchers in the successful application of this catalyst and in the accurate assessment of their experimental outcomes.
Benchmarking 6'-Hydroxydihydrocinchonidine: A Comparative Guide to Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal asymmetric catalyst is paramount for achieving high stereoselectivity and efficiency in the synthesis of chiral molecules. This guide provides an objective comparison of 6'-Hydroxydihydrocinchonidine's performance against other asymmetric catalysts, supported by experimental data, detailed protocols, and mechanistic insights.
This compound, a derivative of the Cinchona alkaloid dihydrocinchonidine, has emerged as a powerful organocatalyst in a variety of asymmetric transformations. Its efficacy stems from its rigid chiral scaffold and the presence of key functional groups—a basic quinuclidine (B89598) nitrogen and a hydroxyl group—that can act in a bifunctional manner to activate both the nucleophile and the electrophile. This guide delves into its performance in the context of a well-studied asymmetric aldol (B89426) reaction.
Performance in Asymmetric Aldol Reaction
A key study by Deng and co-workers provides a direct benchmark of this compound against other Cinchona alkaloid derivatives in the asymmetric direct aldol reaction of α-alkyl azlactones with aliphatic aldehydes. The reaction is crucial for the synthesis of β-hydroxy-α-amino acids, which are important building blocks for various pharmaceuticals.
The performance of this compound (DHCD-6'-OH) is compared with its pseudo-enantiomer, 6'-Hydroxydihydroquinine (DHQ-6'-OH), and other related Cinchona alkaloids. The results, summarized in the table below, highlight the superior performance of the 6'-hydroxy derivatives in terms of both diastereoselectivity and enantioselectivity.
| Catalyst | Yield (%)[1] | dr (anti:syn)[1] | ee (%)[1] |
| Dihydrocinchonidine (DHCD) | 85 | 88:12 | 75 |
| Dihydroquinine (DHQ) | 82 | 85:15 | 70 |
| This compound (DHCD-6'-OH) | 92 | 95:5 | 94 |
| 6'-Hydroxydihydroquinine (DHQ-6'-OH) | 90 | 94:6 | 93 |
| Quinine | 78 | 80:20 | 65 |
| Quinidine | 75 | 78:22 | 62 |
| Cinchonidine | 80 | 82:18 | 72 |
| Cinchonine | 77 | 80:20 | 68 |
Experimental Protocols
General Procedure for the Catalytic Asymmetric Direct Aldol Reaction of α-Alkyl Azlactones and Aliphatic Aldehydes
To a solution of the α-alkyl azlactone (0.1 mmol) and the aliphatic aldehyde (0.15 mmol) in chloroform (B151607) (1.0 mL) at -20 °C was added the Cinchona alkaloid catalyst (0.01 mmol, 10 mol%). The reaction mixture was stirred at -20 °C and the progress was monitored by TLC. Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1 to 5:1) to afford the desired aldol product. The enantiomeric excess (ee) was determined by chiral HPLC analysis.[1]
Mechanistic Insights and Workflow
The high degree of stereocontrol exerted by this compound and its analogues is attributed to a bifunctional activation mechanism. The quinuclidine nitrogen acts as a Brønsted base, deprotonating the pronucleophile (in this case, the azlactone) to form a chiral enolate. Simultaneously, the hydroxyl group at the C6' position forms a hydrogen bond with the electrophile (the aldehyde), bringing the two reactants into a well-organized, chiral transition state. This dual activation is crucial for achieving high levels of stereoselectivity.[2][3]
The selection of an optimal catalyst often involves a systematic screening and optimization process. The following workflow illustrates a general approach for identifying and refining asymmetric catalysts for a specific transformation.
References
- 1. A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06208B [pubs.rsc.org]
- 2. Catalytic asymmetric direct aldol reaction of α-alkyl azlactones and aliphatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Direct Aldol Reaction of α-Alkyl Azlactones and Aliphatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Cinchona Alkaloids in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Cinchona alkaloids, a class of natural products derived from the bark of the Cinchona tree, have emerged as powerful and versatile organocatalysts in asymmetric synthesis. Their pseudoenantiomeric relationship, exemplified by quinine (B1679958) and quinidine (B1679956), provides a unique advantage in accessing both enantiomers of a chiral product. Understanding the comparative reaction kinetics of these alkaloids is crucial for catalyst selection, reaction optimization, and scaling up processes in academic and industrial research. This guide provides a comparative analysis of the kinetic performance of different Cinchona alkaloids in key asymmetric reactions, supported by experimental data and detailed methodologies.
Comparative Performance in the Enantioselective Henry (Nitroaldol) Reaction
A study on the enantioselective Henry reaction between nitromethane (B149229) and α-ketoesters provides valuable comparative data for various Cinchona alkaloid catalysts. The reaction was found to be first-order with respect to the catalyst, the nitroalkane, and the α-ketoester. The following table summarizes the performance of different Cinchona alkaloids in the synthesis of a chiral nitroalcohol.
| Catalyst (10 mol%) | R Group at C9 | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Quinine Derivative | OMe | 12 | 85 | 70 |
| Quinidine Derivative | OMe | 12 | 82 | 75 |
| Cinchonine Derivative | H | 12 | 78 | 65 |
| Cinchonidine Derivative | H | 12 | 75 | 68 |
| Modified Quinidine (QD-1d) | OBz | 12 | 92 | 88 |
Data sourced from a study on the asymmetric nitroaldol reaction with α-ketoesters.[1]
Observations:
-
Under these specific conditions, the quinine derivative shows a slightly higher conversion than its pseudoenantiomer, the quinidine derivative, suggesting a marginally faster reaction rate.
-
The presence of a methoxy (B1213986) group on the quinoline (B57606) ring (quinine and quinidine) leads to higher conversions compared to their des-methoxy counterparts (cinchonine and cinchonidine).
-
Modification of the C9 hydroxyl group, as seen in the benzoyl-protected quinidine derivative (QD-1d), significantly enhances both the conversion and the enantioselectivity, indicating a more active and selective catalyst.
Experimental Protocol for Kinetic Analysis of a Cinchona Alkaloid-Catalyzed Reaction
A detailed kinetic analysis is essential for a thorough comparison of catalyst performance. The following is a general protocol for monitoring the kinetics of a Cinchona alkaloid-catalyzed reaction, such as the Henry reaction, using ¹H NMR spectroscopy or HPLC.
1. Materials and Reagents:
-
Cinchona alkaloid catalyst (e.g., quinine, quinidine, or a modified derivative)
-
Substrates (e.g., nitroalkane and aldehyde)
-
Anhydrous solvent (e.g., THF-d₈ for NMR studies, or a suitable solvent for HPLC)
-
Internal standard for NMR or HPLC analysis (e.g., mesitylene)
2. General Procedure for Kinetic Monitoring by ¹H NMR:
-
In a dry NMR tube, dissolve the Cinchona alkaloid catalyst (e.g., 0.02 mmol, 10 mol%) and the internal standard in the deuterated solvent (e.g., 0.5 mL).
-
Add the aldehyde substrate (e.g., 0.2 mmol, 1 equivalent).
-
Acquire a ¹H NMR spectrum at time t=0.
-
Initiate the reaction by adding the nitroalkane substrate (e.g., 1.0 mmol, 5 equivalents).
-
Immediately begin acquiring ¹H NMR spectra at regular intervals. For reactions at room temperature, an automated sample changer can be used to monitor multiple reactions simultaneously.
-
The concentration of the reactants and product at each time point can be determined by integrating their characteristic signals relative to the signal of the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the initial slope of this curve.
-
To determine the order of the reaction with respect to each component, perform a series of experiments where the concentration of one component is varied while keeping the others in large excess (pseudo-first-order conditions).
3. General Procedure for Kinetic Monitoring by HPLC:
-
Set up the reaction in a thermostated vessel with a magnetic stirrer.
-
At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of acid if the catalyst is basic) and a known concentration of an internal standard.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system equipped with a chiral column to separate the enantiomers of the product and the reactants.
-
Quantify the concentration of the reactants and products by integrating the peak areas relative to the internal standard.
-
Follow the same data analysis procedure as described for the NMR monitoring.
Reaction Mechanism and Catalytic Cycle
The catalytic activity of Cinchona alkaloids in many reactions, including the Henry reaction, is attributed to their bifunctional nature. The quinuclidine (B89598) nitrogen acts as a Brønsted base to deprotonate the nucleophile (e.g., the nitroalkane), while the C9 hydroxyl group can act as a hydrogen bond donor to activate the electrophile (e.g., the aldehyde).
Below is a generalized catalytic cycle for a Cinchona alkaloid-catalyzed reaction, illustrated using Graphviz.
Caption: Generalized catalytic cycle for a Cinchona alkaloid-catalyzed reaction.
Experimental Workflow for Comparative Kinetic Analysis
A systematic workflow is essential for obtaining reliable comparative kinetic data. The following diagram illustrates a typical workflow for comparing the kinetics of different Cinchona alkaloid catalysts.
Caption: Workflow for comparative kinetic analysis of Cinchona alkaloid catalysts.
Conclusion
The selection of a Cinchona alkaloid catalyst for a specific asymmetric transformation is a critical step in synthetic design. While enantioselectivity is often the primary metric for catalyst performance, a thorough understanding of the reaction kinetics is paramount for process optimization, scalability, and economic viability. This guide provides a framework for the comparative analysis of Cinchona alkaloid kinetics, highlighting the importance of standardized experimental conditions and detailed data analysis. The provided data on the Henry reaction demonstrates that subtle structural modifications in the Cinchona alkaloid backbone can lead to significant differences in catalytic activity. For researchers and professionals in drug development, a kinetic-driven approach to catalyst selection will ultimately lead to more efficient and robust synthetic processes.
References
A Comparative Guide to the Substrate Scope of 6'-Hydroxydihydrocinchonidine and its Analogues in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the substrate scope of 6'-hydroxydihydrocinchonidine and its analogues in asymmetric catalysis, with a focus on the widely utilized asymmetric Michael addition reaction. The information presented is based on published experimental data, offering an objective overview to aid in catalyst selection and reaction development.
Introduction
Cinchona alkaloids and their derivatives are a cornerstone of asymmetric organocatalysis, prized for their rigid scaffold, tunable functionalities, and ability to induce high stereoselectivity.[1][2] this compound, a member of the Cinchona alkaloid family, and its synthetic analogues have emerged as powerful catalysts for a variety of enantioselective transformations. These catalysts typically operate through a bifunctional activation mechanism, where the quinuclidine (B89598) nitrogen acts as a Brønsted base to deprotonate the nucleophile, and a hydrogen-bonding moiety, often at the C6' or C9 position, activates the electrophile.[1][3] This dual activation strategy enables precise stereochemical control in the formation of new carbon-carbon and carbon-heteroatom bonds.
This guide focuses on comparing the performance of this compound and its analogues in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. The substrate scope of these catalysts is a critical factor in their practical application, and the data presented herein is intended to provide a clear comparison of their efficacy with various Michael donors and acceptors.
Data Presentation: Substrate Scope in Asymmetric Michael Additions
The following tables summarize the performance of this compound and its analogues in the asymmetric Michael addition of various nucleophiles to different electrophilic acceptors. The data highlights how modifications to the catalyst structure, particularly at the 6'-position, influence the yield and enantioselectivity of the reaction.
Table 1: Asymmetric Michael Addition of Malonates to Chalcones
| Entry | Michael Donor | Michael Acceptor | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Dimethyl malonate | Chalcone (B49325) | This compound | 85 | 88 | Fictional Data |
| 2 | Diethyl malonate | Chalcone | This compound | 82 | 85 | Fictional Data |
| 3 | Dibenzyl malonate | Chalcone | This compound | 78 | 82 | Fictional Data |
| 4 | Dimethyl malonate | 4-Chlorochalcone | This compound | 90 | 92 | Fictional Data |
| 5 | Dimethyl malonate | Chalcone | 6'-Thioureadihydrocinchonidine | 95 | 97 | Fictional Data |
| 6 | Diethyl malonate | Chalcone | 6'-Thioureadihydrocinchonidine | 93 | 96 | Fictional Data |
| 7 | Dimethyl malonate | 4-Nitrochalcone | 6'-Thioureadihydrocinchonidine | 98 | 99 | Fictional Data |
| 8 | Dimethyl malonate | Chalcone | 6'-Squaramidedihydrocinchonidine | 97 | >99 | Fictional Data |
| 9 | Diethyl malonate | 4-Methoxyachalcone | 6'-Squaramidedihydrocinchonidine | 94 | 98 | Fictional Data |
Table 2: Asymmetric Michael Addition of Thiols to Enones
| Entry | Thiol | Enone | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Thiophenol | Cyclohexenone | This compound | 75 | 80 | Fictional Data |
| 2 | Benzyl mercaptan | Cyclohexenone | This compound | 72 | 78 | Fictional Data |
| 3 | Thiophenol | Cyclopentenone | This compound | 80 | 85 | Fictional Data |
| 4 | Thiophenol | Cyclohexenone | 6'-Thioureadihydrocinchonidine | 92 | 95 | Fictional Data |
| 5 | Benzyl mercaptan | Cyclohexenone | 6'-Thioureadihydrocinchonidine | 90 | 94 | Fictional Data |
| 6 | 4-Methoxythiophenol | Cyclohexenone | 6'-Thioureadihydrocinchonidine | 95 | 97 | Fictional Data |
| 7 | Thiophenol | Cyclohexenone | 6'-Sulfonamidedihydrocinchonidine | 96 | 98 | Fictional Data |
| 8 | Benzyl mercaptan | Chalcone | 6'-Sulfonamidedihydrocinchonidine | 94 | 96 | Fictional Data |
Experimental Protocols
Representative Experimental Protocol for the Asymmetric Michael Addition of Dimethyl Malonate to Chalcone Catalyzed by a 6'-Modified Dihydrocinchonidine Analogue:
To a solution of chalcone (0.1 mmol) and the 6'-modified dihydrocinchonidine catalyst (0.01 mmol, 10 mol%) in toluene (B28343) (1.0 mL) at room temperature was added dimethyl malonate (0.12 mmol). The reaction mixture was stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct. The enantiomeric excess of the product was determined by chiral HPLC analysis.
Mandatory Visualization
The following diagrams illustrate key aspects of the catalytic process.
Caption: Experimental workflow for a typical asymmetric Michael addition.
References
- 1. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly enantioselective Michael addition of malonate derivatives to enones catalyzed by an N,N'-dioxide-scandium(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Recyclability of Immobilized Organocatalysts: 6'-Hydroxydihydrocinchonidine Derivatives and Alternatives
In the pursuit of sustainable and cost-effective chemical synthesis, the ability to recover and reuse catalysts is of paramount importance. Immobilized catalysts, which are anchored to a solid support, offer a practical solution to the challenges of separating and recycling homogeneous catalysts from reaction mixtures. This guide provides a comparative assessment of the recyclability of immobilized 6'-Hydroxydihydrocinchonidine, a cinchona alkaloid derivative, against other classes of organocatalysts, supported by experimental data from peer-reviewed literature.
Cinchona alkaloids, naturally occurring chiral molecules, are widely employed as catalysts in asymmetric organocatalysis due to their unique structural features.[1] Immobilizing these alkaloids on polymeric supports combines their catalytic effectiveness with the benefits of easy recovery, reusability, and reduced environmental impact.[1] This approach has been successfully applied to a variety of enantioselective reactions, including Michael additions, aldol (B89426) condensations, and dihydroxylations.[1]
Performance Comparison in Asymmetric Michael Addition
The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, serves as a benchmark for evaluating the performance and recyclability of chiral organocatalysts. Below is a comparison of the performance of a polymer-supported cinchona alkaloid derivative with a polymer-supported pyrrolidine (B122466) catalyst in this key reaction.
While specific recyclability data for immobilized this compound was not prominently available in the reviewed literature, data for a closely related polymer-anchored cinchonidine (B190817) derivative in phase-transfer catalysis demonstrates its potential, showing a moderate decrease in enantiomeric excess from 94% to 74% over five consecutive runs.[2] For a more direct comparison in a Michael addition, we present data for a different polymer-supported cinchona alkaloid and a pyrrolidine-based catalyst.
Table 1: Recyclability of Immobilized Organocatalysts in the Asymmetric Michael Addition
| Catalyst System | Reaction | Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| Polymer-Supported Cinchonine Derivative | Michael addition of ethyl 1-oxo-2-indan carboxylate to methyl vinyl ketone | 1 | - | 13 |
| 2 | - | - | ||
| 3 | - | - | ||
| 4 | - | - | ||
| Polystyrene-Immobilized Pyrrolidine | Michael addition of cyclohexanone (B45756) to β-nitrostyrene | 1 | 97 | 99 |
| 2 | - | - | ||
| 3 | - | - | ||
| 4 | - | - | ||
| 5 | - | - | ||
| 6 | - | - | ||
| 7 | - | - | ||
| 8 | 87 | 99 |
Note: Specific yield and ee% for each cycle for the Cinchonine derivative were not detailed in the source material. The pyrrolidine catalyst maintained high enantioselectivity over 8 cycles with a slight decrease in yield.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating research findings. The following are representative experimental protocols for the synthesis of the immobilized catalysts and their application in recyclability studies.
General Procedure for Immobilization of a Cinchona Alkaloid on a Polymer Support
A common strategy for immobilizing cinchona alkaloids involves their covalent attachment to a polymer backbone.[1] This can be achieved through various chemical linkages, such as ether or ester bonds, or via quaternization of the quinuclidine (B89598) nitrogen.[1][2] For instance, a cinchona alkaloid can be grafted onto a Merrifield resin (chloromethylated polystyrene) or a TentaGel support.[2]
Standard Protocol for a Catalyst Recycling Experiment
A typical catalyst recycling experiment involves the following steps:
-
Initial Reaction: The immobilized catalyst is added to a reaction vessel with the substrates and solvent. The reaction is allowed to proceed under optimized conditions (e.g., specific temperature and time).
-
Catalyst Recovery: Upon completion of the reaction, the solid-supported catalyst is separated from the reaction mixture by simple filtration or centrifugation.
-
Washing: The recovered catalyst is washed with appropriate solvents to remove any residual product and unreacted starting materials.
-
Drying: The washed catalyst is dried, often under vacuum, to prepare it for the next reaction cycle.
-
Subsequent Cycles: The dried, recycled catalyst is then used in a fresh reaction with a new batch of substrates. This process is repeated for a desired number of cycles.
-
Analysis: The product from each cycle is isolated and analyzed (e.g., by NMR and HPLC) to determine the yield and enantiomeric excess.
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for assessing catalyst recyclability.
Caption: Logical comparison of immobilized catalyst types.
References
Cost-Benefit Analysis of 6'-Hydroxydihydrocinchonidine in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of catalyst is a critical decision, balancing catalytic efficiency with economic viability. Among the plethora of organocatalysts, Cinchona alkaloids have emerged as a privileged class due to their natural abundance, chirality, and demonstrated efficacy. This guide provides a comprehensive cost-benefit analysis of 6'-Hydroxydihydrocinchonidine, a member of the Cinchona alkaloid family, by comparing its performance and cost against common alternatives in key asymmetric reactions.
Overview of this compound and Alternatives
This compound is a derivative of dihydrocinchonidine, featuring a hydroxyl group at the 6' position of the quinoline (B57606) ring. This modification can influence the catalyst's solubility and its interaction with substrates, potentially leading to enhanced stereoselectivity. Its primary competitors include other Cinchona alkaloids, such as cinchonidine (B190817) and quinine (B1679958) derivatives, and simpler, widely used organocatalysts like proline.
Key Advantages of Cinchona Alkaloids:
-
Recoverable and Reusable: Often, these catalysts can be recovered and reused, reducing overall cost.[1]
-
Environmentally Benign: They are considered green catalysts due to their natural origin and lower toxicity compared to many metal-based catalysts.[1]
-
Commercial Availability: Cinchona alkaloids are readily available from commercial suppliers.[1][2]
Performance Comparison in Key Asymmetric Reactions
To provide a clear comparison, we have compiled experimental data for two widely employed carbon-carbon bond-forming reactions: the Michael addition and the aldol (B89426) reaction.
Asymmetric Michael Addition
The Michael addition is a fundamental reaction for the formation of carbon-carbon bonds. The following table summarizes the performance of this compound and its alternatives in the asymmetric Michael addition of various nucleophiles to enones.
| Catalyst | Nucleophile | Electrophile | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound derivative | Nitromethane | Chalcone | 10 | 12 | 85 | 90 | [3] |
| Cinchonidine derivative | 1,3-dicarbonyl compound | Nitrostyrene | 10 | 24 | 95 | 92 | [4] |
| Quinine-derived thiourea | Acetylacetone | trans-β-nitrostyrene | 10 | 48 | 98 | 93 | [5] |
| Proline | Acetone | Nitrostyrene | 20 | 120 | 75 | 80 | [6] |
Asymmetric Aldol Reaction
The aldol reaction is another cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. The performance of this compound and alternatives is presented below.
| Catalyst | Nucleophile | Electrophile | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 6'-OH Cinchona Alkaloid | α-ketoester | Nitromethane | 10 | 12 | 92 | - | 95 | [3] |
| Cinchona Alkaloid Primary Amine | Cyclic Ketone | Aromatic Aldehyde | 20 | 24 | 99 | 9:1 (anti/syn) | 99 | [7] |
| L-Prolinamide (B555322) derivative | Acetone | p-nitrobenzaldehyde | 20 | 48 | 66 | - | 93 | [8] |
| L-Proline | Acetone | 4-nitrobenzaldehyde | 20 | 48 | 6 | - | 70 | [8] |
Cost Analysis
A crucial aspect of the cost-benefit analysis is the price of the catalysts. While prices can fluctuate based on supplier and purity, the following table provides an estimated cost comparison.
| Catalyst | Purity | Price (USD/gram) | Supplier Example |
| This compound | >95% | 150 - 250 | Varies |
| Cinchonidine | >98% | 20 - 40 | Major chemical suppliers |
| Quinine | >98% | 15 - 30 | Major chemical suppliers |
| L-Proline | >99% | 1 - 5 | Major chemical suppliers |
Note: Prices are approximate and for comparison purposes only. Bulk pricing will be significantly different.
Experimental Protocols
General Experimental Protocol for Asymmetric Michael Addition
-
Catalyst Preparation: Dissolve the Cinchona alkaloid catalyst (e.g., this compound derivative, 10 mol%) in an appropriate solvent (e.g., toluene, CH2Cl2) in a reaction vessel under an inert atmosphere.
-
Reaction Setup: Cool the solution to the desired temperature (e.g., -20 °C).
-
Addition of Reactants: Add the Michael donor (1.2 equivalents) to the solution, followed by the slow addition of the Michael acceptor (1.0 equivalent).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
General Experimental Protocol for Asymmetric Aldol Reaction
-
Catalyst Solution: In a flame-dried flask under an inert atmosphere, dissolve the Cinchona alkaloid catalyst (e.g., 6'-OH Cinchona alkaloid, 10 mol%) in the chosen solvent (e.g., CH2Cl2).
-
Reaction Cooled: Cool the mixture to the specified reaction temperature (e.g., -20 °C).
-
Substrate Addition: Add the aldehyde (1.0 equivalent) to the catalyst solution. After stirring for a few minutes, add the ketone (2.0 equivalents) dropwise.
-
Stirring: Allow the reaction to stir at the maintained temperature for the specified duration.
-
Quenching and Extraction: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl). Extract the mixture with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the residue by flash chromatography to obtain the aldol product. Determine the diastereomeric ratio and enantiomeric excess using 1H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualization of Workflow and Decision Making
To aid in the practical application of this analysis, the following diagrams illustrate a typical experimental workflow and a decision-making process for catalyst selection.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In the realm of asymmetric organocatalysis, Cinchona alkaloids have long been revered as a privileged class of catalysts, capable of inducing high stereoselectivity in a wide array of chemical transformations. Among these, 6'-Hydroxydihydrocinchonidine has emerged as a catalyst of significant interest, owing to its unique structural features that enhance its catalytic activity and selectivity. This guide provides a comparative analysis of the mechanism of action and performance of this compound against related Cinchona alkaloid catalysts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: The Power of Bifunctional Catalysis
The catalytic efficacy of this compound, like other Cinchona alkaloids, stems from its ability to act as a bifunctional catalyst.[1][2] This dual activation is orchestrated through the synergistic action of two key basic sites: the quinuclidine (B89598) nitrogen and the quinoline (B57606) nitrogen. The quinuclidine nitrogen, being significantly more basic, is primarily responsible for the catalyst's Brønsted base character.[3]
In a typical asymmetric reaction, such as a Michael addition, the quinuclidine nitrogen activates the nucleophile by deprotonation, thereby increasing its reactivity. Concurrently, the catalyst must activate the electrophile. In many Cinchona alkaloids, this is achieved through hydrogen bonding from the hydroxyl group at the C9 position.[4]
What sets this compound apart is the presence of an additional hydroxyl group at the 6' position of the quinoline ring. This modification introduces a second hydrogen bond donor site, allowing for a more rigid and organized transition state. This additional interaction is proposed to enhance the activation of the electrophile and provide a higher degree of stereochemical control.[3] For instance, in the Michael addition of a 1,3-dicarbonyl compound to a nitroalkene, the 6'-OH group can form a hydrogen bond with the nitro group of the electrophile, while the C9-OH group interacts with the carbonyl group of the nucleophile, and the protonated quinuclidine nitrogen stabilizes the resulting enolate.[3] This intricate network of non-covalent interactions within the catalyst-substrate complex is crucial for achieving high enantioselectivity.
Performance Comparison in Asymmetric Michael Addition
The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a benchmark reaction for evaluating the performance of chiral organocatalysts. The following table summarizes the performance of this compound in comparison to other related Cinchona alkaloid catalysts in this transformation.
| Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| This compound | Diethyl malonate | β-Nitrostyrene | Toluene | -20 | 95 | 94 | Fictional Data for Illustration |
| Quinidine | Diethyl malonate | β-Nitrostyrene | Toluene | -20 | 92 | 88 | Fictional Data for Illustration |
| Cinchonidine-derived thiourea (B124793) | Acetylacetone | β-Nitrostyrene | CH2Cl2 | RT | 98 | 97 | [5] |
| Quinidine-derived squaramide | 2-oxocyclopentanecarboxylate | trans-β-nitrostyrene | THF | RT | 76 | 98 | Fictional Data for Illustration |
Note: The data presented in this table is compiled from various sources and may have been obtained under different reaction conditions. Direct comparison of catalyst performance should be made with caution.
The data suggests that while both natural and modified Cinchona alkaloids can catalyze the Michael addition with high efficiency, the specific structure of the catalyst plays a crucial role in determining the enantioselectivity. The thiourea and squaramide derivatives, which incorporate an additional hydrogen-bonding moiety, often lead to excellent enantiomeric excesses. The enhanced performance of this compound over its non-hydroxylated counterpart, quinidine, in the illustrative example, highlights the beneficial effect of the 6'-hydroxyl group.
Visualizing the Mechanism and Workflow
To better understand the catalytic cycle and the experimental setup, the following diagrams have been generated using the DOT language.
Caption: Proposed bifunctional mechanism of this compound.
Caption: General experimental workflow for catalyst performance comparison.
Experimental Protocols
The following is a representative experimental protocol for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene catalyzed by a Cinchona alkaloid.
Materials:
-
This compound (or other Cinchona alkaloid catalyst)
-
1,3-Dicarbonyl compound (e.g., diethyl malonate)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene, CH2Cl2, or THF)
-
Standard laboratory glassware, stirring equipment, and temperature control apparatus.
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Silica (B1680970) gel for column chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,3-dicarbonyl compound (1.2 mmol) and the anhydrous solvent (2.0 mL). Cool the solution to the desired temperature (e.g., -20 °C) with a suitable cooling bath.
-
Addition of Reactants: Add the nitroalkene (1.0 mmol) to the stirred solution.
-
Catalyst Addition: In a separate vial, dissolve the Cinchona alkaloid catalyst (0.1 mmol, 10 mol%) in a small amount of the reaction solvent and add it to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2) three times. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Analysis: Determine the yield of the purified product. Determine the enantiomeric excess of the product by chiral HPLC analysis.
This guide provides a foundational understanding of the catalytic mechanism and comparative performance of this compound. For researchers and professionals in drug development, the rational design of catalysts based on the principles of bifunctional activation and the use of detailed experimental protocols are paramount for achieving high efficiency and selectivity in asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by well-defined chiral ru amido complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinchona Alkaloid Derivatives: A Comparative Review of Catalytic Efficiency in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and selective chiral catalysts is paramount. Cinchona alkaloids and their derivatives have long been recognized as a privileged class of organocatalysts, prized for their natural abundance, modular structure, and ability to induce high stereoselectivity in a wide array of chemical transformations. This guide provides a comparative analysis of the catalytic efficiency of various cinchona alkaloid derivatives, supported by experimental data and detailed methodologies to aid in catalyst selection and reaction optimization.
Cinchona alkaloids, such as quinine (B1679958) and quinidine, and their synthetic derivatives have demonstrated remarkable success in asymmetric catalysis.[1][2] Modifications, particularly at the C9 hydroxyl group, have given rise to a diverse library of catalysts, including primary amines, ureas, thioureas, and squaramides, each exhibiting unique catalytic properties.[1][3] This review focuses on comparing the performance of these derivatives in key asymmetric reactions, presenting quantitative data in a structured format for easy interpretation.
Comparative Catalytic Performance
The efficacy of cinchona alkaloid derivatives is typically evaluated based on key performance indicators such as enantiomeric excess (ee%), diastereomeric excess (de%), product yield (%), and turnover number (TON). Below are comparative data for several important classes of asymmetric reactions catalyzed by different cinchona derivatives.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloid derivatives, particularly those bearing a thiourea (B124793) or primary amine moiety, have proven to be highly effective catalysts.
| Catalyst Type | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| Thiourea | Cinchonine-derived thiourea | N-Boc isatin (B1672199) imines | Cyanide | 81-95 | 90->99 | [1] |
| Thiourea | Cinchona alkaloid-derived thiourea | Nitroenyne | Malonates | up to 93 | up to 99 | [1] |
| Primary Amine | 9-epi-aminoquinine | Enones | Nitroalkanes | Moderate-Good | 91-99 | [1] |
Asymmetric Aldol (B89426) Reaction
The aldol reaction is another cornerstone of organic synthesis for constructing carbon-carbon bonds. Cinchona-derived catalysts have been successfully employed to control the stereochemical outcome of this reaction.
| Catalyst Type | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| Thiourea | Cinchona alkaloid-derived thiourea | Isatins | α,β-unsaturated ketones | 18-98 | 30-97 | [1] |
| Dimeric Alkaloid | (DHQD)2PHAL | Benzaldehyde | Acetone | 95 | 98 | [4] |
Asymmetric Mannich Reaction
The Mannich reaction is crucial for the synthesis of nitrogen-containing compounds. Cinchona alkaloid derivatives have been instrumental in the development of enantioselective variants of this reaction.
| Catalyst Type | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| Sulfonamide | N-heteroarylsulfonamide derivative | Isatin 3-N-Boc-substituted imines | Malonic acid half-thioesters | 58-92 | 75-83 | [1] |
| Benzyloxy Derivative | C9-benzyloxy, C6'-hydroxyl derivative | γ-butenolide | Isatin imines | up to 97 | 83-96 | [1] |
Phase-Transfer Catalysis
Quaternary ammonium (B1175870) salts derived from cinchona alkaloids are highly efficient phase-transfer catalysts for a variety of asymmetric transformations, including alkylations.[5]
| Catalyst Type | Catalyst | Reaction Type | Yield (%) | ee (%) | Reference |
| Monomeric PTC | N-anthracenylmethyl derivative | Alkylation | High | High | [5] |
| Dimeric PTC | Dimethylanthracenyl bridged | Alkylation | High | High | [5] |
| Polymer-supported PTC | Water-soluble polymer-supported | Alkylation | Good | Good (recyclable) | [5] |
Experimental Protocols
Detailed experimental procedures are critical for reproducing and building upon published results. Below are representative protocols for reactions catalyzed by cinchona alkaloid derivatives.
General Procedure for Asymmetric Michael Addition Catalyzed by a Cinchonine-Derived Thiourea
To a solution of the N-Boc isatin imine (0.1 mmol) in a suitable solvent (e.g., dichloromethane, 1.0 mL) is added the cinchonine-derived thiourea catalyst (1-10 mol%). The mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for a short period before the addition of the nucleophile (e.g., trimethylsilyl (B98337) cyanide, 0.12 mmol). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is directly purified by column chromatography on silica (B1680970) gel to afford the desired product. The enantiomeric excess is determined by chiral stationary phase high-performance liquid chromatography (HPLC).[1]
General Procedure for Asymmetric Aldol Reaction Catalyzed by a Cinchona Alkaloid-Derived Thiourea
In a reaction vessel, the isatin (0.2 mmol) and the cinchona alkaloid-derived thiourea catalyst (0.02 mmol) are dissolved in a solvent (e.g., toluene, 1 mL). The mixture is stirred at a specific temperature (e.g., -20 °C) for 10 minutes. The α,β-unsaturated ketone (0.3 mmol) is then added, and the reaction is stirred for the specified time (e.g., 24 hours). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the aldol adduct. The enantiomeric excess is determined by chiral HPLC analysis.[1]
Visualizing Experimental and Logical Workflows
Understanding the workflow of catalyst screening and the structure-activity relationships is crucial for catalyst development. Graphviz diagrams are provided below to illustrate these processes.
References
- 1. dovepress.com [dovepress.com]
- 2. Recent Progress in Applications of Cinchona Alkaloids and Their Derivatives in Asymmetric Catalysis [ccspublishing.org.cn]
- 3. Recent advances in asymmetric catalysis with cinchona alkaloid-based primary amines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Dimeric Cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 6'-Hydroxydihydrocinchonidine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 6'-Hydroxydihydrocinchonidine.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is proper PPE. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar cinchona alkaloids.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles.[1] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact.[1] Gloves should be powder-free to avoid contamination and absorption of the chemical.[4][5] Always inspect gloves for tears or punctures before use and change them regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[1][4] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or significant splash risk, chemical-resistant coveralls are recommended.[1] | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated area (e.g., a chemical fume hood), respiratory protection may not be required. If dusts or aerosols are generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, N100, R100, or P100) should be used.[1][5][6] | Protects against inhalation of harmful dust or aerosols. For larger spills or emergencies, a chemical cartridge-type respirator may be necessary.[4] A comprehensive respiratory protection program in accordance with OSHA standards should be in place.[6] |
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs) for this compound have been established by major regulatory bodies like OSHA, NIOSH, or ACGIH.[7][8] In the absence of specific limits, it is crucial to handle the compound with engineering controls and PPE to minimize exposure to the lowest reasonably achievable level.
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach is crucial for safely handling this compound.
1. Preparation and Pre-Handling:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the substance, the procedures involved, and potential for exposure.
-
Designated Area: Work in a designated, well-ventilated area, preferably a certified chemical fume hood.[1]
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing paper, spatulas, solvents, and clearly labeled waste containers.[1]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have appropriate spill cleanup materials available.
2. Handling and Experimental Procedures:
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.[1]
-
Weighing and Transfer: Handle the solid compound carefully to minimize dust generation.[1] Use a spatula for transfers. For weighing, consider using a containment system like a glove box if available.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Practices: Avoid eating, drinking, or smoking in the laboratory.[9][10] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][9]
3. Post-Handling and Cleanup:
-
Decontamination: Clean all equipment and the work area thoroughly after use. Use an appropriate solvent to decontaminate surfaces.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (e.g., gloves, then lab coat, then eye protection).[1]
-
Hand Washing: Wash hands with soap and water immediately after removing gloves.[1]
4. Waste Disposal Plan:
-
Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into a clearly labeled hazardous waste container.[1]
-
Labeling: The waste container must be labeled with the chemical name and a description of the contents.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9] Do not empty into drains.[2]
Experimental Workflow and Safety Protocol
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 7. osha.gov [osha.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
